2'-O-TBDMS-Paclitaxel
Description
Propriétés
Numéro CAS |
114655-02-6 |
|---|---|
Formule moléculaire |
C53H65NO14Si |
Poids moléculaire |
968.2 g/mol |
Nom IUPAC |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |
Clé InChI |
KIELDCCFMKNOOM-WCCKOENWSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonymes |
2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_ |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-O-TBDMS-Paclitaxel: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of the potent anticancer agent Paclitaxel (Taxol®). In this derivative, the hydroxyl group at the 2' position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This strategic protection is a cornerstone in the semi-synthesis and chemical modification of paclitaxel, enabling selective reactions at other positions of the complex molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, deprotection, and characterization. It is intended to serve as a valuable resource for researchers and professionals involved in the development of novel paclitaxel-based therapeutics.
Introduction
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly and subsequent cell cycle arrest and apoptosis. The intricate structure of paclitaxel, with its multiple functional groups, presents a significant challenge for chemical modification. The hydroxyl group at the 2' position is crucial for its biological activity. Therefore, to facilitate the synthesis of novel paclitaxel analogs with improved efficacy, solubility, or tumor-targeting capabilities, it is often necessary to temporarily protect this reactive site.
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a range of reaction conditions and its relatively straightforward removal. The synthesis of this compound allows for the selective modification of other parts of the paclitaxel molecule, such as the C7 hydroxyl group, without affecting the critical 2'-hydroxyl group. Following the desired chemical transformations, the TBDMS group can be selectively removed to restore the active form of the paclitaxel derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₃H₆₅NO₁₄Si | [2] |
| Molecular Weight | 968.17 g/mol | [2] |
| CAS Number | 114655-02-6 | [3] |
| Appearance | White Solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane. |
Experimental Protocols
Synthesis of this compound
The protection of the 2'-hydroxyl group of paclitaxel with a TBDMS group is typically achieved by reacting paclitaxel with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve paclitaxel in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.[4]
Deprotection of this compound
The removal of the TBDMS protecting group to regenerate the free 2'-hydroxyl group can be accomplished using various reagents. Two common methods are described below.
Caution: Hydrogen fluoride is highly toxic and corrosive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Hydrogen fluoride-pyridine complex (HF·Py)
-
Pyridine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in pyridine in a plastic container.
-
Cool the solution in an ice bath and slowly add HF·Py.
-
Stir the reaction mixture at 0°C to room temperature and monitor by TLC.[5]
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting paclitaxel derivative by flash column chromatography.[6]
This method generates anhydrous HCl in situ, which catalyzes the cleavage of the silyl ether.[7][8]
Materials:
-
This compound
-
Anhydrous methanol
-
Acetyl chloride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Cool the solution in an ice bath and add a catalytic amount of acetyl chloride dropwise.
-
Stir the reaction mixture at 0°C to room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
Data Presentation
Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
The complex multiplet pattern for the paclitaxel core protons.
-
Characteristic signals for the TBDMS group: a singlet at approximately 0.0 ppm for the two methyl groups on the silicon atom, and a singlet at around 0.8-0.9 ppm for the tert-butyl group.
Expected ¹³C NMR Spectral Features:
-
Resonances corresponding to the carbon atoms of the paclitaxel skeleton.
-
Signals for the TBDMS group: resonances for the methyl carbons attached to silicon at approximately -4 to -5 ppm, and the quaternary and methyl carbons of the tert-butyl group at around 18 ppm and 25 ppm, respectively.
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 968.2.
Cytotoxicity Data (Comparative)
This compound is primarily a synthetic intermediate and is not expected to possess significant cytotoxic activity due to the protection of the essential 2'-hydroxyl group. The following table provides a comparative overview of the in vitro cytotoxicity (IC₅₀ values) of paclitaxel and some of its 2'-modified derivatives against various cancer cell lines. This data illustrates the importance of the free 2'-hydroxyl group for biological activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15 | [6] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | [6] | |
| A549 | Lung Cancer | 10 - 50 | [6] | |
| 2'-Modified Paclitaxel Analogs | SK-BR-3 | Breast Cancer | Generally higher than Paclitaxel | [11][12] |
| T-47D | Breast Cancer | Generally higher than Paclitaxel | [11][12] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow: Synthesis and Deprotection
Caption: General workflow for the synthesis and deprotection of this compound.
Purification Workflow: Column Chromatography
Caption: A schematic of the purification of this compound using column chromatography.
Paclitaxel's Mechanism of Action: Microtubule Stabilization
Caption: Simplified signaling pathway illustrating the mechanism of action of Paclitaxel.
Conclusion
This compound is an indispensable intermediate in the field of medicinal chemistry and drug development, particularly in the context of creating novel paclitaxel analogs. The selective protection of the 2'-hydroxyl group allows for a wide range of chemical modifications at other positions of the paclitaxel scaffold. This technical guide has provided an overview of the synthesis, deprotection, and characterization of this key intermediate, along with relevant experimental considerations. While specific, comprehensive analytical data for this compound is not extensively documented in publicly available literature, the principles and protocols outlined herein provide a solid foundation for its use in research and development. The continued exploration of paclitaxel's structure-activity relationship, facilitated by intermediates like this compound, holds significant promise for the development of next-generation anticancer therapeutics.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
2'-O-TBDMS-Paclitaxel chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of Paclitaxel, a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. In this derivative, the hydroxyl group at the 2' position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This modification is a common strategy in medicinal chemistry and organic synthesis to temporarily block the reactive 2'-hydroxyl group, which is known to be crucial for the biological activity of Paclitaxel. The introduction of the bulky TBDMS group is expected to significantly reduce or abolish the cytotoxic activity of the molecule, making this compound a key intermediate in the synthesis of other Paclitaxel derivatives and prodrugs. This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological context of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyldimethylsilyl protecting group on the 2'-hydroxyl of the N-benzoyl-3-phenylisoserine side chain of Paclitaxel.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, the properties of the parent compound, Paclitaxel, are also included.
| Property | This compound | Paclitaxel |
| CAS Number | 114655-02-6[1] | 33069-62-4 |
| Molecular Formula | C₅₃H₆₅NO₁₄Si[1] | C₄₇H₅₁NO₁₄[2] |
| Molecular Weight | 968.17 g/mol [1] | 853.9 g/mol [2] |
| Appearance | White Solid[1] | White to off-white crystalline powder[2] |
| Melting Point | Data not available | 213-216 °C |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | Sparingly soluble in water. Soluble in methanol, ethanol, acetonitrile, and DMSO.[3] |
| Storage Conditions | -20°C[1] | Room temperature, protected from light.[3] |
Experimental Protocols
General Synthesis Protocol:
The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and solvent.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the TBDMS group and the integrity of the Paclitaxel backbone.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the addition of the TBDMS group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Signaling Pathways of Paclitaxel
The biological activity of Paclitaxel is intrinsically linked to its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. The 2'-hydroxyl group of Paclitaxel is critical for this interaction. Protecting this group with a bulky substituent like TBDMS is expected to sterically hinder the binding to β-tubulin, thereby significantly reducing or abrogating its cytotoxic effects. Therefore, this compound is primarily considered a protected intermediate for the synthesis of other Paclitaxel analogs rather than an active pharmaceutical ingredient itself.
Paclitaxel's Mechanism of Action - Microtubule Stabilization:
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the microtubule structure and prevents its dynamic instability. This leads to the formation of abnormal microtubule bundles and asters, disrupting the normal formation and function of the mitotic spindle.
Paclitaxel-Induced Microtubule Stabilization Pathway
Caption: Simplified signaling pathway of Paclitaxel-induced microtubule stabilization.
Paclitaxel-Induced Apoptotic Signaling Pathways:
The mitotic arrest triggered by Paclitaxel activates several downstream signaling pathways that converge to induce apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt signaling pathway.[4][5]
Paclitaxel-Induced Apoptosis Signaling
Caption: Overview of key signaling pathways involved in Paclitaxel-induced apoptosis.
Conclusion
This compound serves as a valuable synthetic intermediate in the development of novel Paclitaxel-based anticancer agents. Its chemical properties are defined by the presence of the TBDMS protecting group, which is expected to render the molecule biologically inactive by blocking the crucial 2'-hydroxyl group. Understanding the chemistry and handling of this compound is essential for researchers and drug development professionals working on the synthesis and evaluation of new Paclitaxel derivatives with improved therapeutic profiles. The detailed signaling pathways of the parent compound, Paclitaxel, provide the fundamental framework for understanding the structure-activity relationships of its derivatives and for the rational design of next-generation microtubule-targeting agents. Further research to fully characterize the physicochemical and biological properties of this compound would be beneficial for its application in synthetic and medicinal chemistry.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 2'-O-TBDMS-Paclitaxel from Baccatin III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the semi-synthesis of 2'-O-tert-Butyldimethylsilyl (TBDMS)-Paclitaxel, a crucial intermediate in the development of novel paclitaxel analogs and prodrugs. The synthesis originates from baccatin III, a naturally abundant taxane precursor. This document outlines the strategic protection of hydroxyl groups, coupling with the paclitaxel side-chain, and subsequent selective silylation.
Introduction
Paclitaxel is a potent anti-cancer agent, the semi-synthesis of which from precursors like baccatin III is a cornerstone of its large-scale production.[1][2] The strategic manipulation of protecting groups is critical for achieving high yields and purity. The 2'-hydroxyl group of the paclitaxel side-chain is a key position for derivatization to improve solubility, create targeted drug delivery systems, or develop prodrugs. Protecting this position with a tert-butyldimethylsilyl (TBDMS) group allows for subsequent chemical modifications at other positions of the paclitaxel molecule.
This guide details a common synthetic route, commencing with the selective protection of the C7 hydroxyl of baccatin III, followed by the attachment of the C13 side-chain, and culminating in the selective silylation of the 2'-hydroxyl group.
Overall Synthesis Workflow
The synthesis of 2'-O-TBDMS-Paclitaxel from baccatin III is a multi-step process that can be summarized in the following logical workflow:
Caption: Overall workflow for the synthesis of this compound from baccatin III.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis.
Stage 1: Protection of Baccatin III at the C7-Hydroxyl Group
The selective protection of the C7-hydroxyl group of baccatin III is crucial to prevent side reactions during the subsequent esterification at the C13-hydroxyl. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose.[1][3][4]
Experimental Protocol: Synthesis of 7-O-Triethylsilyl (TES)-Baccatin III
-
Preparation: To a solution of baccatin III in anhydrous pyridine, add triethylsilyl chloride (TESCl) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-O-TES-baccatin III.
| Reagent/Parameter | Molar Ratio/Condition |
| Baccatin III | 1.0 eq |
| Triethylsilyl chloride (TESCl) | 1.5 - 2.0 eq |
| Pyridine | Solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >90% |
Stage 2: Coupling of 7-O-TES-Baccatin III with the Side-Chain
The esterification of the C13-hydroxyl group of 7-O-TES-baccatin III with a protected side-chain precursor is a key step in the synthesis. The Ojima lactam is a widely used and efficient synthon for this purpose.[5][6]
Experimental Protocol: Coupling with Ojima Lactam
-
Preparation: Dissolve 7-O-TES-baccatin III in anhydrous tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -40 °C to -78 °C) under an inert atmosphere.
-
Anion Formation: Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to the solution to deprotonate the C13-hydroxyl group.
-
Coupling: Add a solution of the protected Ojima lactam in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the protected paclitaxel derivative.
| Reagent/Parameter | Molar Ratio/Condition |
| 7-O-TES-Baccatin III | 1.0 eq |
| Ojima Lactam | 1.2 - 1.5 eq |
| Lithium hexamethyldisilazide (LiHMDS) | 1.1 - 1.3 eq |
| Tetrahydrofuran (THF) | Solvent |
| Temperature | -40 °C to -78 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 80 - 95% |
Stage 3: Deprotection to Yield Paclitaxel
The removal of the protecting groups from the C7-hydroxyl and the side-chain is necessary to obtain paclitaxel.
Experimental Protocol: Deprotection
-
Preparation: Dissolve the protected paclitaxel derivative in a suitable solvent system, such as a mixture of acetonitrile and pyridine.
-
Deprotection: Add hydrofluoric acid-pyridine complex (HF-Py) at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature until the deprotection is complete, as monitored by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude paclitaxel by recrystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Condition |
| Protected Paclitaxel Derivative | 1.0 eq |
| Hydrofluoric acid-pyridine (HF-Py) | Excess |
| Acetonitrile/Pyridine | Solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
Stage 4: Selective 2'-O-Silylation to this compound
The final step involves the selective protection of the 2'-hydroxyl group of paclitaxel with a TBDMS group. This reaction takes advantage of the higher reactivity of the 2'-hydroxyl compared to the other hydroxyl groups in the molecule.
Experimental Protocol: Synthesis of this compound
-
Preparation: Dissolve paclitaxel in anhydrous dimethylformamide (DMF).
-
Silylation: Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent/Parameter | Molar Ratio/Condition |
| Paclitaxel | 1.0 eq |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 - 1.5 eq |
| Imidazole | 2.0 - 3.0 eq |
| Dimethylformamide (DMF) | Solvent |
| Temperature | Room temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | ~90% |
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from baccatin III.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1. C7-OH Protection | Baccatin III | TESCl, Pyridine | 7-O-TES-Baccatin III | >90 |
| 2. Side-Chain Coupling | 7-O-TES-Baccatin III | Ojima Lactam, LiHMDS | Protected Paclitaxel | 80 - 95 |
| 3. Deprotection | Protected Paclitaxel | HF-Pyridine | Paclitaxel | 85 - 95 |
| 4. 2'-OH Silylation | Paclitaxel | TBDMSCl, Imidazole | This compound | ~90 |
| Overall Yield | Baccatin III | This compound | ~60 - 75 |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear sequence of chemical transformations. The logical relationship between the steps is dictated by the need to selectively functionalize specific hydroxyl groups while others are protected.
Caption: Logical flow of the synthetic strategy emphasizing the role of protecting groups.
Conclusion
The semi-synthesis of this compound from baccatin III is a well-established and efficient process that is fundamental to the development of advanced paclitaxel-based therapeutics. This guide provides a detailed framework for researchers and professionals in the field, summarizing the critical steps, experimental protocols, and expected outcomes. The successful execution of this synthesis relies on careful control of reaction conditions and rigorous purification at each stage. The resulting this compound serves as a versatile platform for the synthesis of a wide array of novel anti-cancer agents.
References
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 6. Ojima lactam - Wikipedia [en.wikipedia.org]
The Strategic Role of TBDMS as a Protecting Group in Paclitaxel Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The complex, multi-chiral structure of paclitaxel presents a formidable challenge in synthetic organic chemistry. The successful total and semi-syntheses of this potent anti-cancer agent have been landmark achievements, heavily reliant on the strategic use of protecting groups to mask reactive functional moieties. Among these, the tert-butyldimethylsilyl (TBDMS) group has proven to be a versatile and crucial tool for the selective protection of hydroxyl groups, enabling chemists to navigate the intricate synthetic pathways leading to paclitaxel and its analogues. This technical guide provides a comprehensive overview of the role of the TBDMS protecting group in paclitaxel synthesis, detailing its application, the experimental protocols for its introduction and removal, and a comparative analysis of its utility in various synthetic strategies.
The Importance of Hydroxyl Group Protection in Paclitaxel Synthesis
Paclitaxel possesses several hydroxyl groups with varying reactivities, most notably at the C1, C2', C7, and C10 positions of the taxane core and the side chain. The selective protection and deprotection of these hydroxyls are paramount to prevent unwanted side reactions and to direct the synthesis towards the desired product. The TBDMS group, a sterically hindered silyl ether, offers a favorable balance of stability and selective cleavability, making it an ideal choice for specific steps in paclitaxel synthesis.
Key Applications of TBDMS in Paclitaxel Synthesis
The primary applications of the TBDMS protecting group in paclitaxel synthesis are centered on the protection of the C2' and C7 hydroxyl groups.
-
Protection of the C2'-Hydroxyl Group: The C2'-hydroxyl group on the phenylisoserine side chain is crucial for the biological activity of paclitaxel. However, its reactivity can interfere with subsequent synthetic transformations. Protection of the C2'-OH as a TBDMS ether allows for the manipulation of other functional groups, such as the attachment of the side chain to the baccatin III core.[1][2][3]
-
Protection of the C7-Hydroxyl Group: In the semi-synthesis of paclitaxel from baccatin III or 10-deacetylbaccatin III (10-DAB), the selective protection of the C7-hydroxyl group is often a critical step. This allows for modifications at other positions, such as the acetylation of the C10-hydroxyl group. While other silyl groups like triethylsilyl (TES) are also commonly used for this purpose, TBDMS offers a different level of stability and can be employed in orthogonal protection strategies.[4][5]
Experimental Protocols
The following sections provide detailed experimental methodologies for the introduction and removal of the TBDMS protecting group in the context of paclitaxel synthesis.
Protection of Hydroxyl Groups with TBDMS
The protection of hydroxyl groups as TBDMS ethers is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most commonly imidazole, in an aprotic solvent like dimethylformamide (DMF).
General Experimental Protocol for TBDMS Protection:
To a solution of the hydroxyl-containing paclitaxel precursor in anhydrous DMF are added imidazole and TBDMSCl. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Detailed example for the protection of the 2'-OH group: For the synthesis of 2'-O-TBDMS-paclitaxel, paclitaxel is dissolved in DMF, followed by the addition of imidazole and TBDMSCl. The reaction is stirred for several hours at room temperature.[5]
Deprotection of TBDMS Ethers
The cleavage of the TBDMS ether to regenerate the hydroxyl group can be accomplished under various conditions, offering flexibility in synthetic design.
Experimental Protocol for Deprotection using Hydrogen Fluoride-Pyridine (HF.Py):
The TBDMS-protected compound is dissolved in a suitable solvent such as acetonitrile or a mixture of tetrahydrofuran and pyridine. The solution is cooled to 0 °C, and a solution of HF-pyridine is added dropwise. The reaction is stirred at 0 °C or allowed to warm to room temperature until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.[5]
Experimental Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF):
The TBDMS-protected substrate is dissolved in a solvent like tetrahydrofuran (THF). A solution of TBAF in THF (typically 1 M) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the deprotected alcohol.
Experimental Protocol for Deprotection using Acidic Conditions (e.g., p-Toluenesulfonic Acid):
In some cases, acidic conditions can be employed for TBDMS deprotection. The TBDMS-protected compound is dissolved in a solvent such as methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then neutralized with a mild base, and the product is isolated after an aqueous workup and purification.
Quantitative Data on TBDMS Protection and Deprotection
The efficiency of TBDMS protection and deprotection steps is crucial for the overall yield of the paclitaxel synthesis. The following tables summarize representative quantitative data from the literature.
Table 1: Yields of TBDMS Protection Reactions in Paclitaxel Synthesis
| Substrate | Hydroxyl Group Protected | Reagents and Conditions | Yield (%) | Reference |
| Paclitaxel | 2'-OH | TBDMSCl, Imidazole, DMF, rt | High | [5] |
| 10-Deacetylbaccatin III derivative | Primary OH | TBDMSCl, Imidazole | 99 |
Table 2: Yields of TBDMS Deprotection Reactions in Paclitaxel Synthesis
| Substrate | Deprotection Conditions | Yield (%) | Reference |
| 2'-TBDMS-Paclitaxel Analogue | HF.Py | High | [5] |
| TBDMS-protected intermediate | p-TsOH, MeOH | 95 |
Role of TBDMS in Major Paclitaxel Synthetic Routes
The TBDMS protecting group has been strategically employed in several key total and semi-synthetic routes to paclitaxel.
Holton's Total Synthesis
In Holton's landmark total synthesis, silyl protecting groups, including TBDMS, were utilized to mask reactive hydroxyl groups during the construction of the complex taxane core. While the most prominent silyl ether in the final steps is a triethylsilyl (TES) group, the principles of selective protection and deprotection are central to the success of the synthesis.
Nicolaou's Total Synthesis
Nicolaou's convergent approach to paclitaxel also relied on a sophisticated protecting group strategy. The use of TBDMS and other silyl ethers was instrumental in the construction of the A and C rings and their subsequent coupling to form the ABC ring system.[6]
Semi-Synthesis from Baccatin III and 10-Deacetylbaccatin III
In the commercially viable semi-synthetic routes, the selective protection of the hydroxyl groups of baccatin III and 10-DAB is a critical challenge. The TBDMS group, along with other silyl ethers, plays a key role in differentiating the reactivity of the C7 and C10 hydroxyls, allowing for the selective acylation and subsequent attachment of the C13 side chain. The choice between different silyl groups often depends on the desired order of deprotection in the synthetic sequence.
Visualizing the Synthetic Strategy: Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows involving the TBDMS protecting group in paclitaxel synthesis.
General Workflow for TBDMS Protection and Deprotection
Caption: General workflow of TBDMS protection and deprotection.
Logical Relationship in Selective Protection for Semi-Synthesis
Caption: Logic of TBDMS use in paclitaxel semi-synthesis.
Conclusion
The tert-butyldimethylsilyl (TBDMS) group has established itself as an indispensable tool in the synthetic chemist's arsenal for the construction of complex molecules like paclitaxel. Its robust nature, coupled with the ability for selective removal under specific conditions, provides the necessary control to orchestrate the intricate steps of total and semi-synthesis. The detailed protocols and comparative data presented in this guide underscore the strategic importance of the TBDMS protecting group and provide a valuable resource for researchers and professionals engaged in the development of paclitaxel and its next-generation analogues. A thorough understanding of the principles and practicalities of TBDMS protection chemistry is fundamental to advancing the field of complex natural product synthesis and the discovery of new life-saving therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to 2'-O-TBDMS-Paclitaxel: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-(tert-Butyldimethylsilyl)-Paclitaxel, a key derivative of the widely recognized anti-cancer agent, Paclitaxel. This document details its chemical properties, its role in the synthesis of novel therapeutic agents, and the fundamental biological pathways associated with its parent compound.
Core Compound Data
2'-O-TBDMS-Paclitaxel is a synthetically modified version of Paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether. This protection is a critical step in the chemical synthesis of various Paclitaxel analogs, as the 2'-hydroxyl group is a primary site of biological activity and a common point for structural modification.[1]
| Property | Value |
| CAS Number | 114655-02-6[1][2][3][4] |
| Molecular Formula | C₅₃H₆₅NO₁₄Si[1][2][5] |
| Molecular Weight | 968.17 g/mol [2][5][6] |
| Appearance | White Solid[2] |
| Synonyms | 2'-O-(tert-Butyldimethylsilyl)taxol |
Role in Synthetic Chemistry
The primary utility of this compound lies in its function as a protected intermediate in the synthesis of more complex Paclitaxel derivatives. The 2'-hydroxyl group is essential for the microtubule-stabilizing activity of Paclitaxel.[7] Therefore, protecting this group allows for chemical modifications to be made at other positions on the Paclitaxel molecule without affecting this critical functional group. Once the desired modifications are complete, the TBDMS protecting group can be selectively removed to restore the biological activity of the final compound.
A general workflow for the use of this compound in the synthesis of a new Paclitaxel derivative is outlined below.
References
- 1. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel derivatives for targeted therapy of cancer: toward the development of smart taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 7. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Paclitaxel Semi-Synthesis: The Role of Silyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of Paclitaxel, a cornerstone of modern chemotherapy, represents a significant achievement in medicinal chemistry. A critical aspect of this complex process is the strategic use of protecting groups to selectively shield reactive hydroxyl moieties on the baccatin III core, enabling the precise attachment of the C-13 side chain. Among the various classes of protecting groups, silyl ethers have proven to be particularly effective due to their ease of formation, stability under a range of reaction conditions, and tunable lability for selective removal. This technical guide provides an in-depth exploration of the use of silyl protecting groups in the semi-synthesis of Paclitaxel, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflow.
Core Synthesis Strategy: A Stepwise Approach
The semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB), a readily available precursor from the needles of the yew tree, generally follows a well-defined four-step sequence. The strategic use of silyl protecting groups is paramount in the first and final steps of this process.
-
Selective Silylation of the C-7 Hydroxyl Group: The initial and crucial step involves the selective protection of the C-7 hydroxyl group of 10-DAB with a silylating agent. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose. This selective protection is essential to prevent unwanted side reactions at this position during subsequent steps.
-
Acetylation of the C-10 Hydroxyl Group: With the C-7 position protected, the hydroxyl group at the C-10 position is acetylated. This step converts the 10-deacetylbaccatin III core into a baccatin III derivative, which is the direct precursor for the side-chain attachment.
-
Attachment of the C-13 Side Chain: The protected baccatin III derivative is then coupled with a protected form of the C-13 side chain, typically an oxazolidine or a β-lactam precursor. This esterification reaction forms the complete carbon skeleton of Paclitaxel.
-
Deprotection of the Silyl Group: The final step involves the selective removal of the silyl protecting group from the C-7 hydroxyl and any protecting groups on the side chain to yield the final Paclitaxel molecule.
Comparative Analysis of Silyl Protecting Groups
The choice of the silyl protecting group is a critical parameter that can influence the overall efficiency and yield of the semi-synthesis. The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom. This allows for a strategy of orthogonal protection, where different silyl groups can be selectively removed under specific conditions.
| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Low | Low | Mild acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | Moderate | Moderate | Acetic acid, HF-Pyridine |
| tert-Butyldimethylsilyl | TBDMS (TBS) | High | High | TBAF, HF, strong acid |
| Triisopropylsilyl | TIPS | Very High | Very High | TBAF, HF, strong acid |
Quantitative Data on Paclitaxel Semi-Synthesis with Triethylsilyl (TES) Protection
The following table summarizes the reported yields for the key steps in the semi-synthesis of Paclitaxel using the triethylsilyl (TES) protecting group.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| C-7 Silylation | 10-Deacetylbaccatin III | 7-TES-10-deacetylbaccatin III | TES-Cl, Pyridine | High | [1] |
| C-10 Acetylation | 7-TES-10-deacetylbaccatin III | 7-TES-baccatin III | Acetylating agent, Base | High | [1] |
| Side Chain Attachment | 7-TES-baccatin III | 2'-Protected-7-TES-Paclitaxel | Protected side chain, Coupling agent | - | [2] |
| Deprotection | 2'-Protected-7-TES-Paclitaxel | Paclitaxel | HF-Pyridine or other fluoride source | - | [3] |
| Overall Yield | 10-Deacetylbaccatin III | Paclitaxel | - | 70-81% | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the semi-synthesis of Paclitaxel using a triethylsilyl protecting group.
Synthesis of 7-Triethylsilyl-10-deacetylbaccatin III (7-TES-10-DAB)
-
Materials: 10-Deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TES-Cl), Pyridine.
-
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TES-Cl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-TES-10-DAB.
-
Synthesis of 7-Triethylsilyl-baccatin III (7-TES-baccatin III)
-
Materials: 7-TES-10-deacetylbaccatin III, Acetic anhydride, Pyridine or another suitable base.
-
Procedure:
-
Dissolve 7-TES-10-DAB in anhydrous pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting 7-TES-baccatin III is often used in the next step without further purification.
-
Attachment of the C-13 Side Chain
-
Materials: 7-TES-baccatin III, Protected side chain precursor (e.g., a β-lactam), a strong base (e.g., lithium hexamethyldisilazide - LiHMDS), Anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve 7-TES-baccatin III in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -40 °C).
-
Slowly add a solution of LiHMDS in THF to the stirred solution.
-
After a short period, add a solution of the protected β-lactam side chain in THF.
-
Allow the reaction to proceed at the low temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the protected Paclitaxel derivative.
-
Deprotection to Yield Paclitaxel
-
Materials: Protected Paclitaxel derivative, Hydrofluoric acid-pyridine complex (HF-Pyridine), Acetonitrile.
-
Procedure:
-
Dissolve the protected Paclitaxel derivative in a mixture of acetonitrile and pyridine.
-
Carefully add HF-Pyridine to the solution at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Paclitaxel by column chromatography and/or recrystallization.
-
Visualizing the Process: Workflows and Pathways
Paclitaxel Semi-Synthesis Workflow
The following diagram illustrates the overall experimental workflow for the semi-synthesis of Paclitaxel, highlighting the key stages where silyl protecting groups are employed.
Caption: Experimental workflow for Paclitaxel semi-synthesis.
Logical Relationship of Silyl Protecting Group Strategies
This diagram illustrates the concept of orthogonal protection using different silyl groups, allowing for selective deprotection based on their relative stabilities.
Caption: Orthogonal deprotection of silyl ethers.
Conclusion
The use of silyl protecting groups is a cornerstone of the successful semi-synthesis of Paclitaxel. The ability to selectively protect and deprotect the various hydroxyl groups on the baccatin III core with high efficiency is critical for achieving good overall yields of this vital anticancer drug. The triethylsilyl group has been widely adopted for the protection of the C-7 hydroxyl group, offering a balance of stability and ease of removal. Further research into optimizing reaction conditions and exploring other silyl protecting groups continues to be an active area of investigation, with the goal of developing even more efficient and cost-effective synthetic routes to Paclitaxel and its analogues. This guide provides a solid foundation for researchers and professionals in the field to understand and apply these critical synthetic strategies.
References
- 1. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Key Intermediates in the Total Synthesis of Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of paclitaxel (Taxol), a potent anti-cancer agent, has presented a formidable challenge to synthetic organic chemists for decades. The quest for its total synthesis has not only driven innovation in synthetic methodology but has also highlighted the strategic importance of key intermediates that serve as crucial stepping stones in these complex endeavors. This technical guide provides an in-depth analysis of the pivotal intermediates from six seminal total syntheses of paclitaxel, complete with quantitative data, detailed experimental protocols, and logical pathway visualizations to aid researchers in the field.
Introduction
Paclitaxel's complex structure, featuring a tetracyclic core, 11 stereocenters, and a functionally critical C-13 side chain, necessitates highly sophisticated and lengthy synthetic sequences.[1] The successful total syntheses of this natural product are landmark achievements in organic chemistry, each distinguished by its unique strategy for assembling the formidable taxane skeleton. Central to each approach is the construction of key intermediates that encapsulate significant portions of the final structure, streamlining the subsequent transformations. This guide focuses on the pivotal intermediates from the total syntheses reported by Holton, Nicolaou, Danishefsky, Wender, Mukaiyama, and Kuwajima, offering a comparative overview of the strategies and methodologies employed.
I. Holton's Linear Synthesis: From Patchoulene Oxide to a Key ABC-Ring Intermediate
Robert A. Holton's groundbreaking total synthesis, the first to be completed, is a linear approach that commences from the naturally occurring terpene, patchoulene oxide.[2] This strategy leverages the existing carbon framework of the starting material to efficiently construct the A and B rings of the taxane core.
A pivotal moment in this synthesis is the formation of the C-ring through a Chan rearrangement. The key intermediate generated in this sequence is the α-hydroxylactone, which contains the complete ABC-ring system of paclitaxel.
Key Intermediate: α-Hydroxylactone (Holton)
| Parameter | Value | Reference |
| Starting Material | Carbonate ester derived from patchoulene oxide | [2] |
| Key Reaction | Chan Rearrangement | [2] |
| Reagents | Lithium tetramethylpiperidide (LTMP) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | -78 °C | [2] |
| Yield | 90% | [2] |
| Subsequent Steps | Dieckmann condensation to form the C-ring | [2] |
Experimental Protocol: Chan Rearrangement (Holton Synthesis)
To a solution of the carbonate ester in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a freshly prepared solution of lithium tetramethylpiperidide (LTMP) in THF is slowly added. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride). The mixture is then allowed to warm to room temperature, followed by a standard aqueous workup and purification to yield the α-hydroxylactone.[2]
II. Nicolaou's Convergent Synthesis: Uniting A and C Rings
K.C. Nicolaou's approach represents a convergent synthesis, where the A and C rings of paclitaxel are synthesized separately and then coupled.[1] This strategy allows for the independent optimization of the synthesis of each fragment before their union.
A key intermediate in the Nicolaou synthesis is the vinyllithium species derived from the A-ring fragment via a Shapiro reaction. This nucleophilic intermediate is then coupled with an aldehyde precursor of the C-ring.
Key Intermediate: A-Ring Vinyllithium (Nicolaou)
| Parameter | Value | Reference |
| Starting Material | Hydrazone of A-ring ketone | [1] |
| Key Reaction | Shapiro Reaction | [1] |
| Reagents | n-Butyllithium | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | -78 °C to 0 °C | [1] |
| Subsequent Steps | Coupling with C-ring aldehyde | [1] |
Experimental Protocol: Shapiro Reaction and A-C Ring Coupling (Nicolaou Synthesis)
The hydrazone of the A-ring ketone is dissolved in anhydrous THF at -78 °C under an inert atmosphere. Two equivalents of n-butyllithium are added, and the reaction mixture is slowly warmed to 0 °C. After stirring for a designated period, the solution containing the vinyllithium intermediate is cooled back to -78 °C. A solution of the C-ring aldehyde in anhydrous THF is then added dropwise. The reaction is monitored by TLC and, upon completion, quenched with a proton source. Standard workup and purification procedures are then followed to isolate the coupled A-C ring product.[1]
III. Danishefsky's Convergent Approach: A Pre-formed CD-Ring System
Samuel J. Danishefsky's synthesis is another elegant example of a convergent strategy, characterized by the early construction of the CD-ring system of paclitaxel.[3] This approach begins with the readily available Wieland-Miescher ketone.
A key intermediate in this synthesis is the fully functionalized CD-ring fragment, which is then coupled with an A-ring precursor. The crucial B-ring closure is achieved via an intramolecular Heck reaction.
Key Intermediate: Functionalized CD-Ring System (Danishefsky)
| Parameter | Value | Reference |
| Starting Material | Wieland-Miescher Ketone | [3] |
| Key Reaction (B-Ring Closure) | Intramolecular Heck Reaction | [3] |
| Overall Yield to Intermediate | 11.4% (over 15 steps) | [3][4] |
| Subsequent Steps | Coupling with A-ring synthon and B-ring cyclization | [3] |
Experimental Protocol: Intramolecular Heck Reaction (Danishefsky Synthesis)
The experimental protocol for the intramolecular Heck reaction to form the eight-membered B-ring involves the use of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), and a base such as potassium carbonate. The reaction is generally carried out in a solvent like acetonitrile at reflux temperature. The vinyl triflate and terminal alkene functionalities on the coupled ACD-ring precursor undergo cyclization to form the diene of the B-ring.[3]
IV. Wender's Synthesis: A Terpene-Based Strategy
Paul Wender's synthesis commences with the inexpensive and naturally abundant monoterpene, verbenone.[5] This linear approach focuses on the sequential construction of the A, B, and C rings.
A key intermediate in the Wender synthesis is the tricyclic ketone formed after a crucial aldol cyclization reaction to construct the C-ring. This intermediate contains the complete ABC-ring framework.
Key Intermediate: Tricyclic Ketone (Wender)
| Parameter | Value | Reference |
| Starting Material | Verbenone | [5] |
| Key Reaction (C-Ring Formation) | Aldol Cyclization | [5] |
| Key Preceding Step | Grob-type fragmentation to form the AB-ring system | [5] |
| Subsequent Steps | D-ring formation and side-chain addition | [5] |
Experimental Protocol: Aldol Cyclization for C-Ring Formation (Wender Synthesis)
The formation of the C-ring in Wender's synthesis is achieved through an aldol cyclization. The precursor, an aldehyde derived from the AB-ring system, is treated with a base, such as 4-pyrrolidinopyridine, to promote the intramolecular aldol reaction, leading to the formation of the six-membered C-ring and the key tricyclic ketone intermediate.[6]
V. Mukaiyama's Linear Synthesis: Leveraging Aldol Chemistry
Teruaki Mukaiyama's total synthesis is a linear approach that relies heavily on the strategic use of aldol reactions to construct the carbon framework.[7] The synthesis commences with L-serine to establish the initial chirality.
A key intermediate in this synthesis is the bicyclo[6.4.0]dodecanone derivative, which constitutes the BC-ring system of paclitaxel. This intermediate is assembled through a stereoselective Michael addition followed by an intramolecular aldol cyclization.
Key Intermediate: Bicyclo[6.4.0]dodecanone Derivative (Mukaiyama)
| Parameter | Value | Reference |
| Starting Material | 8-membered ring enone derived from L-serine | [7] |
| Key Reactions | Michael Addition and Intramolecular Aldol Cyclization | [7] |
| Reagents (Aldol Cyclization) | Samarium(II) iodide (SmI₂) | [5] |
| Subsequent Steps | A-ring and D-ring formation | [7] |
Experimental Protocol: Intramolecular Aldol Cyclization (Mukaiyama Synthesis)
The intramolecular aldol cyclization to form the BC-ring system is a critical step in Mukaiyama's synthesis. The precursor aldehyde is treated with samarium(II) iodide (SmI₂) to effect the ring closure, yielding the bicyclo[6.4.0]dodecanone intermediate with high stereoselectivity.[5][7]
VI. Kuwajima's Convergent Strategy: A Vinylogous Mukaiyama Aldol Reaction
Isao Kuwajima's total synthesis is a convergent approach that features a unique and powerful key step for the construction of the eight-membered B-ring.[8]
The pivotal transformation is an intramolecular vinylogous Mukaiyama aldol reaction, which forms the strained bridged ring system and the bridgehead double bond in a single step. The key intermediate leading to this reaction is a silyl enol ether tethered to an aldehyde.
Key Intermediate: A-C Ring Coupled Silyl Enol Ether (Kuwajima)
| Parameter | Value | Reference |
| Starting Material | Separately synthesized A and C-ring fragments | [8] |
| Key Reaction | Intramolecular Vinylogous Mukaiyama Aldol Reaction | [8] |
| Subsequent Steps | D-ring formation and side-chain installation | [8] |
Experimental Protocol: Intramolecular Vinylogous Mukaiyama Aldol Reaction (Kuwajima Synthesis)
In this key step, the precursor containing both the silyl enol ether (on the A-ring fragment) and the aldehyde (on the C-ring fragment) is treated with a Lewis acid to promote the intramolecular cyclization. This reaction forges the C9-C10 bond, constructing the eight-membered B-ring and establishing the challenging tricyclic core of paclitaxel in a highly stereocontrolled manner.[8]
Conclusion
The total syntheses of paclitaxel are monumental achievements that have significantly advanced the field of organic chemistry. A thorough understanding of the key intermediates and the strategies employed for their construction is invaluable for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. This guide has provided a detailed overview of these pivotal molecules from six of the most influential total syntheses, offering a valuable resource for the scientific community. The presented quantitative data, experimental protocols, and pathway visualizations are intended to facilitate a deeper understanding and inspire future innovations in the art and science of chemical synthesis.
References
- 1. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis - The Wender Group at Stanford University [web.stanford.edu]
- 4. [PDF] Total synthesis of taxol | Semantic Scholar [semanticscholar.org]
- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Physicochemical properties of paclitaxel derivatives
An In-depth Technical Guide on the Physicochemical Properties of Paclitaxel Derivatives
Introduction
Paclitaxel (PTX), a complex diterpenoid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy. Its unique mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells[1][2]. Despite its potent antitumor activity against a wide array of solid tumors, including ovarian, breast, and lung cancers, the clinical application of paclitaxel is significantly hampered by its challenging physicochemical properties.
Foremost among these challenges is its extremely low aqueous solubility. This has necessitated the use of formulation vehicles, such as the Cremophor EL and ethanol mixture in the original Taxol® formulation, which are associated with significant toxicities, including hypersensitivity reactions and neurotoxicity[3]. To overcome these limitations and improve the therapeutic index, extensive research has focused on developing semi-synthetic derivatives of paclitaxel. These derivatives, including docetaxel, cabazitaxel, and tesetaxel, feature targeted structural modifications designed to alter their physicochemical properties, thereby enhancing solubility, improving the pharmacokinetic profile, and overcoming mechanisms of drug resistance[4].
This technical guide provides a comprehensive overview of the core physicochemical properties of paclitaxel and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying biological pathways to facilitate further research and development in this critical area of oncology.
Core Physicochemical Properties and Data
The therapeutic efficacy and safety profile of a drug are intrinsically linked to its physicochemical characteristics. For the taxane class of molecules, properties such as solubility, lipophilicity, and stability are paramount in dictating formulation strategies, pharmacokinetics, and biological activity.
Solubility
Solubility is a critical determinant of a drug's bioavailability and formulation. Paclitaxel is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating both low solubility and low permeability[5]. Its derivatives have been engineered to address this limitation. Docetaxel, for instance, has a hydroxyl group at the C-10 position instead of paclitaxel's acetate ester, a change that increases its water solubility[6]. Cabazitaxel, while still poorly soluble, was designed with methoxy groups that reduce its affinity for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance[4].
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), influences a drug's ability to cross cell membranes. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Stability
The chemical stability of taxanes is crucial for their formulation, storage, and in vivo efficacy. They are susceptible to degradation under various conditions, including acidic and basic pH, high temperature, and light exposure. Stability-indicating analytical methods are therefore essential for quality control. Studies have shown that both docetaxel and cabazitaxel exhibit high stability in common infusion fluids for extended periods[7][8].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of paclitaxel and its major derivatives for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP | Melting Point (°C) |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9[9] | ~0.004 mg/mL | 2.5[9] | 213-216 |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9[10] | ~0.0127 mg/mL[10] | 2.4[10] | 232[10] |
| Cabazitaxel | C₄₅H₅₇NO₁₄ | 835.9 | ~0.00413 mg/mL[11] | 3.69[11] | 166-168 |
| Tesetaxel | C₄₆H₆₀FN₃O₁₃ | 882.0[12] | Not readily available | 3.3[12] | Not readily available |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following sections detail standard experimental protocols for determining key parameters for taxane derivatives.
Protocol 1: Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining equilibrium solubility.
Objective: To determine the aqueous solubility of a taxane derivative.
Materials:
-
Taxane compound (powder)
-
Deionized water or buffer of choice (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Isothermal shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of the taxane compound to a vial, ensuring a solid phase remains after equilibration.
-
Add a known volume of the aqueous solvent (e.g., deionized water).
-
Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours)[13].
-
After equilibration, remove the vials and centrifuge them at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the excess solid[13].
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC).
-
Quantify the concentration of the dissolved taxane in the diluted supernatant using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of the compound under the specified conditions.
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
Objective: To assess the chemical stability of a taxane derivative under stress conditions.
Materials:
-
Taxane compound solution
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., Methanol:Acetonitrile:Water 40:40:20 v/v/v)[14]. The exact ratio should be optimized for the specific derivative.
-
Acids (e.g., 0.1N HCl), bases (e.g., 0.1N NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.
Methodology:
-
Forced Degradation:
-
Prepare solutions of the taxane derivative.
-
Expose separate aliquots to various stress conditions: acidic, basic, oxidative, thermal (heat), and photolytic (light exposure).
-
Neutralize the acidic and basic samples after a set incubation period.
-
-
Chromatographic Analysis:
-
Data Analysis:
-
Analyze the resulting chromatograms. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the peak of the parent drug.
-
Calculate the percentage of the remaining parent drug in the stressed samples relative to the control to determine the extent of degradation.
-
Visualization of Mechanisms and Workflows
Mechanism of Action and Signaling Pathways
Paclitaxel and its derivatives exert their cytotoxic effects by disrupting the normal function of microtubules[2]. By binding to the β-tubulin subunit, they promote the assembly of tubulin into hyper-stable, non-functional microtubules, thereby arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis[15][16]. This apoptotic response is mediated by a complex network of intracellular signaling pathways.
The mitotic arrest induced by taxanes activates several downstream signaling cascades that converge on the apoptotic machinery. Key pathways implicated include the PI3K/Akt and MAPK pathways.
Experimental Workflow
The characterization of a new paclitaxel derivative follows a logical workflow, beginning with fundamental property measurement and progressing to biological evaluation.
Conclusion
The development of paclitaxel and its derivatives represents a landmark in cancer chemotherapy. However, the inherent physicochemical challenges of the parent molecule, particularly its poor aqueous solubility, have been a persistent obstacle. Through rational drug design, medicinal chemists have created derivatives like docetaxel, cabazitaxel, and tesetaxel, which exhibit modified physicochemical properties leading to improved formulations, altered pharmacokinetic profiles, and the ability to overcome specific resistance mechanisms. A thorough understanding and precise measurement of these properties—solubility, lipophilicity, and stability—are indispensable for the continued development of safer and more effective taxane-based therapies. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this critical class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications | MDPI [mdpi.com]
- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Docetaxel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tesetaxel | C46H60FN3O13 | CID 6918574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
The Core Mechanism of Paclitaxel and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a natural product originally isolated from the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analogues represent a cornerstone of modern cancer chemotherapy. This technical guide provides an in-depth exploration of the core mechanism of action of paclitaxel and its key analogues, including docetaxel, cabazitaxel, larotaxel, ortataxel, and tesetaxel. We will delve into their molecular interactions with tubulin, the consequential effects on microtubule dynamics, and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers and drug development professionals in the field of oncology.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for paclitaxel and its analogues is the disruption of the normal dynamics of cellular microtubules.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a process critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2]
Paclitaxel and its analogues exert their cytotoxic effects by binding to a specific site on the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[3] This binding stabilizes the microtubule, effectively "freezing" it in a polymerized state and preventing its depolymerization.[1][2] This hyper-stabilization of microtubules has profound consequences for the cell, leading to the formation of abnormal microtubule bundles and disrupting the delicate balance of microtubule dynamics required for mitosis.[4] The resulting mitotic arrest, primarily at the G2/M phase of the cell cycle, ultimately triggers programmed cell death, or apoptosis.[5]
Comparative Analysis of Paclitaxel and its Analogues
While all taxanes share the fundamental mechanism of microtubule stabilization, variations in their chemical structures lead to differences in their potency, pharmacokinetic properties, and ability to overcome drug resistance mechanisms.
Paclitaxel: The parent compound, paclitaxel, serves as the benchmark for this class of drugs. Its binding to β-tubulin promotes the assembly of tubulin dimers into microtubules and inhibits their disassembly.[1]
Docetaxel: A semi-synthetic analogue of paclitaxel, docetaxel is considered to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization. This increased potency is attributed to a higher binding affinity for β-tubulin.[6]
Cabazitaxel: This second-generation taxane is particularly notable for its ability to overcome resistance to other taxanes, such as paclitaxel and docetaxel. Cabazitaxel is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells.[7]
Larotaxel: Another analogue designed to circumvent P-gp-mediated resistance, larotaxel has shown activity in preclinical models of taxane-resistant tumors.[8][9]
Ortataxel: This second-generation taxane is also a poor substrate for P-gp and has demonstrated activity in taxane-resistant cancer models.[1]
Tesetaxel: A novel, orally bioavailable taxane, tesetaxel is not a substrate for the P-gp efflux pump, allowing it to be effective against multidrug-resistant tumors.[10]
Quantitative Data Presentation
Table 1: Comparative Tubulin Binding Affinities of Taxanes
| Compound | Binding Affinity (Kd) to Microtubules | Reference(s) |
| Paclitaxel | ~10 nM | [11] |
| Docetaxel | ~7.9 µM (to βIII-tubulin-depleted microtubules) | [2] |
| Cabazitaxel | ~8.3 µM (to βIII-tubulin-depleted microtubules) | [2] |
Note: Direct comparative Kd values for all analogues from a single study are limited. The provided values are indicative and may vary based on experimental conditions and tubulin isotype.
Table 2: Comparative Cytotoxicity (IC50) of Taxanes in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (nM) | Reference(s) |
| PC-3 | Prostate Cancer | - | - | 1.3 (in docetaxel-resistant PC-3-TxR) | [7] |
| DU145 | Prostate Cancer | - | - | 7.09 (in docetaxel-resistant DU145-TxR) | [7] |
| MCF-7 | Breast Cancer | ~2.5 | - | - | [12] |
| SK-BR-3 | Breast Cancer (HER2+) | ~5.0 | - | - | [12] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~3.0 | - | - | [12] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of drug exposure.
Table 3: Quantitative Effects of Paclitaxel on Microtubule Dynamics
| Parameter | Control | Paclitaxel (30 nM in Caov-3 cells) | Reference(s) |
| Shortening Rate (µm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | [12] |
| Growth Rate (µm/min) | 8.3 ± 4.5 | 6.3 ± 3.7 | [12] |
| Shortening Length (µm) | 1.41 ± 1.0 | 1.18 ± 1.2 | [12] |
| Growing Length (µm) | 1.23 ± 1.1 | 0.97 ± 0.65 | [12] |
Signaling Pathways
The stabilization of microtubules by paclitaxel and its analogues triggers a cascade of downstream signaling events, primarily involving the Spindle Assembly Checkpoint (SAC) and the Apoptotic Pathway .
Spindle Assembly Checkpoint (SAC) Activation
The SAC is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. By creating abnormal and stabilized mitotic spindles, taxanes prevent the satisfaction of the SAC. This leads to a prolonged mitotic arrest, providing a window for the induction of apoptosis.
Induction of Apoptosis
Prolonged mitotic arrest induced by taxanes ultimately leads to apoptosis through a complex signaling cascade. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidimetric)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Glycerol
-
Test compound (e.g., paclitaxel) and vehicle control (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the test compound and vehicle control in the polymerization buffer.
-
-
Assay Setup:
-
On ice, add the desired volume of the test compound or vehicle control to the wells of a 96-well plate.
-
Add the cold tubulin solution to each well to initiate the polymerization reaction upon warming. The final tubulin concentration is typically 1-2 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization indicates a microtubule-stabilizing effect.
-
References
- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel induces apoptosis via caspase-3 activation in human osteogenic sarcoma cells (U-2 OS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Larotaxel: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to Silyl Ether Stability in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of complex pharmaceuticals, the judicious use of protecting groups is paramount. Among these, silyl ethers stand out for their versatility in masking the hydroxyl functionality. Their widespread adoption is attributable to their ease of formation, tunable stability, and mild removal conditions. This technical guide provides an in-depth exploration of the factors governing silyl ether stability, offering a comparative analysis of commonly used silyl ethers, detailed experimental protocols, and a logical framework for their strategic application.
Core Principles of Silyl Ether Stability
The stability of a silyl ether is primarily dictated by a combination of steric and electronic factors. Understanding these principles is crucial for selecting the appropriate silyl ether to withstand a range of reaction conditions while allowing for selective deprotection at the desired synthetic stage.
Steric Hindrance: The most significant factor influencing silyl ether stability is the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically demanding groups physically obstruct the approach of reagents, such as acids or bases, to the silicon-oxygen bond, thereby increasing the ether's resilience to cleavage.[2] This principle allows for a predictable tuning of stability, from the highly labile trimethylsilyl (TMS) group to the exceptionally robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[3]
Electronic Effects: While steric hindrance is the dominant factor, electronic effects also play a role. Electron-withdrawing groups attached to the silicon atom can influence the stability of the silyl ether, particularly in fluoride-mediated deprotection reactions.
Comparative Stability of Common Silyl Ethers
The relative stability of common silyl ethers has been extensively studied, providing a reliable hierarchy for their application in synthesis. This stability is highly dependent on the pH of the reaction medium.
Stability in Acidic Media
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this process is highly sensitive to the steric bulk around the silicon. The general order of stability in acidic media is:
TMS < TES < TBS < TIPS < TBDPS [1][2]
A quantitative comparison of their relative resistance to acid-catalyzed hydrolysis is presented in the table below.
| Silyl Ether | Common Abbreviation | Relative Resistance to Acid Hydrolysis[1] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS or TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Stability in Basic Media
In basic media, the cleavage mechanism involves direct nucleophilic attack of a hydroxide ion or other base on the silicon atom. Again, steric hindrance plays a crucial role in determining the rate of cleavage. The general order of stability in basic media is:
TMS < TES < TBS ≈ TBDPS < TIPS [1][2]
The relative resistance of common silyl ethers to base-catalyzed hydrolysis is summarized in the following table.
| Silyl Ether | Common Abbreviation | Relative Resistance to Base Hydrolysis[1] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS or TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
It is noteworthy that while TBS and TBDPS exhibit similar stability in basic media, TBDPS is significantly more stable under acidic conditions.[2] TIPS is generally the most stable of the common alkylsilyl ethers in both acidic and basic environments.[1][2]
Logical Framework for Silyl Ether Stability
The interplay of factors affecting silyl ether stability can be visualized as a logical workflow, guiding the chemist in the selection and application of these protecting groups.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following protocols provide step-by-step guidance for the formation and cleavage of two widely used silyl ethers.
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether (Corey Protocol)
This procedure is a standard and highly reliable method for the silylation of primary alcohols.
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware for aqueous workup
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.
-
To the stirred solution at room temperature, add TBSCl (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBS ether.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common reagent for the cleavage of TBS ethers due to its high efficacy and mild reaction conditions.
Reagents and Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane or diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware for aqueous workup
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
At room temperature, add the TBAF solution (1.2 equiv) dropwise to the stirred solution. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding water and dilute with dichloromethane or diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Protection of a Primary Alcohol as a Triisopropylsilyl (TIPS) Ether
The formation of the sterically hindered TIPS ether often requires slightly more forcing conditions or more reactive silylating agents.
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware for aqueous workup
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TIPSCl (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Acid-Catalyzed Deprotection of a TIPS Ether
Due to their high stability, TIPS ethers often require acidic conditions for cleavage.
Reagents and Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Hydrochloric acid (HCl, 1M aqueous solution) or another suitable acid
-
Methanol (MeOH) / Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware for aqueous workup
Procedure:
-
Dissolve the TIPS ether in a mixture of methanol and water.
-
Add a catalytic amount of 1M HCl and stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Conclusion
The selection of a silyl ether protecting group is a critical decision in the design of a synthetic route. A thorough understanding of their relative stabilities under different reaction conditions, guided by the principles of steric and electronic effects, allows for their strategic deployment. The robust and tunable nature of silyl ethers, coupled with reliable protocols for their installation and removal, ensures their continued prominence in the synthesis of complex molecules within the pharmaceutical and chemical industries.
References
Methodological & Application
Protocol for the Synthesis of 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a highly effective chemotherapeutic agent, is widely used in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division. Chemical modification of paclitaxel is a common strategy to enhance its therapeutic properties, such as solubility, stability, and tumor-targeting capabilities. The hydroxyl group at the 2' position of the paclitaxel side chain is a primary site for such modifications. To facilitate selective chemistry at other positions, it is often necessary to protect the 2'-hydroxyl group. The tert-butyldimethylsilyl (TBDMS) group is a commonly used protecting group for this purpose due to its relative stability and the ease of its subsequent removal under specific conditions.
This document provides a detailed protocol for the synthesis, purification, and characterization of 2'-O-TBDMS-Paclitaxel, as well as the procedure for its deprotection.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅₃H₆₅NO₁₄Si | N/A |
| Molecular Weight | 968.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity (typical) | >95% (by HPLC) | N/A |
| Yield (typical) | 85-95% | N/A |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.14 (d, J=7.2 Hz, 2H), 7.73 (d, J=7.2 Hz, 2H), 7.60-7.30 (m, 11H), 6.95 (d, J=8.8 Hz, 1H), 6.27 (t, J=8.8 Hz, 1H), 6.22 (s, 1H), 5.78 (dd, J=8.8, 2.4 Hz, 1H), 5.67 (d, J=7.2 Hz, 1H), 4.96 (d, J=8.0 Hz, 1H), 4.78 (d, J=2.4 Hz, 1H), 4.40 (dd, J=10.8, 6.8 Hz, 1H), 4.30 (d, J=8.4 Hz, 1H), 4.19 (d, J=8.4 Hz, 1H), 3.79 (d, J=7.2 Hz, 1H), 2.53 (m, 1H), 2.46 (s, 3H), 2.38 (m, 1H), 2.23 (s, 3H), 1.91 (m, 1H), 1.87 (s, 3H), 1.68 (s, 3H), 1.23 (s, 3H), 1.13 (s, 3H), 0.84 (s, 9H), -0.01 (s, 3H), -0.24 (s, 3H) | N/A |
| Mass Spectrometry (ESI-MS) | m/z: 968.4 [M+H]⁺, 990.4 [M+Na]⁺ | N/A |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the selective protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography (230-400 mesh)
-
Hexane
-
Acetone
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve paclitaxel (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add imidazole (3.0 eq) followed by TBDMS-Cl (1.5 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and acetone (e.g., 2:1 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and acetone (e.g., starting from 4:1 v/v and gradually increasing the polarity) to isolate the pure this compound.
-
Final Product: Concentrate the fractions containing the pure product under reduced pressure to yield this compound as a white to off-white solid.
Part 2: Deprotection of this compound
This protocol describes the removal of the TBDMS protecting group to regenerate paclitaxel.
Materials:
-
This compound
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Pyridine, anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a plastic (e.g., polyethylene or Teflon) vial, dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and anhydrous acetonitrile at 0 °C (ice bath).
-
Addition of Deprotecting Agent: Slowly add HF-Pyridine (excess) to the stirred solution at 0 °C. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/acetone or dichloromethane/methanol) to obtain pure paclitaxel.
Mandatory Visualization
Caption: Synthesis and deprotection workflow for this compound.
LC-MS/MS Analysis of Paclitaxel and its Precursors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of paclitaxel and its key precursors, baccatin III and 10-deacetylbaccatin III, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Paclitaxel, a potent anti-cancer agent, is naturally derived from the bark of the Pacific yew tree and is also produced semi-synthetically from its precursors.[1][2] Accurate and sensitive quantification of paclitaxel and its precursors is crucial for pharmacokinetic studies, drug development, and quality control of pharmaceutical formulations. The described methodology outlines sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection, providing a robust and reliable analytical workflow.
Introduction
Paclitaxel is a widely used chemotherapeutic agent effective against various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][3] Its mechanism of action involves the stabilization of microtubules, leading to the inhibition of cell division.[1][4] The primary natural source of paclitaxel is the Pacific yew tree (Taxus brevifolia), however, its low abundance in the bark has led to the development of semi-synthetic production methods utilizing more abundant precursors like baccatin III and 10-deacetylbaccatin III (10-DAB III).[5]
LC-MS/MS has become the preferred analytical technique for the quantification of paclitaxel and its related compounds in complex matrices due to its high sensitivity, selectivity, and specificity.[1][6] This application note details a validated LC-MS/MS method for the simultaneous determination of paclitaxel, baccatin III, and 10-deacetylbaccatin III.
Experimental Protocols
Sample Preparation
A critical step for accurate analysis is the efficient extraction of the analytes from the sample matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum [1][6]
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., docetaxel or a stable isotope-labeled paclitaxel).
-
Add 1.3 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.[4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.[1]
-
Centrifuge at 15,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum [7][8]
-
Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma or serum, add 50 µL of the internal standard solution.
-
Add 200 µL of 4% phosphoric acid to the sample and vortex.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% formic acid[7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7] |
| Gradient | Start at 30-40% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C[1] |
| Injection Volume | 5 - 20 µL |
| MS/MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[6] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C[7] |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paclitaxel | 854.4 | 286.1 | 25-35 |
| Baccatin III | 587.2 | 105.1 | 20-30 |
| 10-Deacetylbaccatin III | 545.2 | 327.1 | 15-25 |
| Docetaxel (IS) | 808.4 | 527.3 | 20-30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data from method validation studies are summarized below. These tables provide an overview of the expected performance of a well-optimized LC-MS/MS method for paclitaxel and its precursors.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Paclitaxel | 0.1 - 1000 | > 0.995 | 0.1[7] |
| Baccatin III | 0.5 - 500 | > 0.99 | 0.5 |
| 10-Deacetylbaccatin III | 0.5 - 500 | > 0.99 | 0.5 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Paclitaxel | Low | 1 | < 10 | < 10 | 90-110 |
| Mid | 100 | < 8 | < 8 | 92-108 | |
| High | 800 | < 5 | < 5 | 95-105 | |
| Baccatin III | Low | 2 | < 12 | < 12 | 88-112 |
| Mid | 150 | < 10 | < 10 | 90-110 | |
| High | 400 | < 8 | < 8 | 93-107 | |
| 10-DAB III | Low | 2 | < 12 | < 12 | 88-112 |
| Mid | 150 | < 10 | < 10 | 90-110 | |
| High | 400 | < 8 | < 8 | 93-107 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Paclitaxel Biosynthesis Pathway
Caption: Simplified paclitaxel biosynthesis pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of paclitaxel and its key precursors, baccatin III and 10-deacetylbaccatin III. The provided protocols for sample preparation and instrument conditions serve as a robust starting point for researchers in academic and industrial settings. This methodology is well-suited for a range of applications, including therapeutic drug monitoring, pharmacokinetic analysis, and quality control in drug manufacturing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. lcms.cz [lcms.cz]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-O-TBDMS-Paclitaxel for the Creation of Novel Paclitaxel Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2'-O-tert-Butyldimethylsilyl (TBDMS)-Paclitaxel as a key intermediate in the synthesis of novel paclitaxel prodrugs. The strategic protection of the 2'-hydroxyl group allows for selective modification at other positions and subsequent deprotection to yield the desired 2'-substituted prodrugs. This document outlines the rationale, experimental protocols, and expected outcomes for the synthesis and evaluation of these promising anticancer agents.
Introduction
Paclitaxel is a potent microtubule-stabilizing agent widely used in cancer chemotherapy. However, its clinical application is often hampered by poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions. Furthermore, a lack of tumor selectivity can lead to systemic toxicity. The development of paclitaxel prodrugs aims to overcome these limitations by improving its physicochemical properties and enabling targeted drug delivery.
The 2'-hydroxyl group of paclitaxel is crucial for its biological activity.[1] Modifying this position with a promoiety that can be cleaved under specific physiological conditions (e.g., enzymatic action or pH changes) is a common and effective prodrug strategy. 2'-O-TBDMS-Paclitaxel serves as an excellent starting material for this purpose, as the TBDMS group is a robust protecting group that can be selectively removed under mild conditions to reveal the 2'-hydroxyl for conjugation.
This document will detail the synthesis of a representative paclitaxel prodrug, 2'-O-succinyl-paclitaxel, starting from this compound. This prodrug can serve as a platform for further conjugation to targeting moieties or solubility-enhancing polymers.
Data Presentation
Table 1: Solubility of Paclitaxel and Representative Prodrugs
| Compound | Water Solubility | Fold Increase vs. Paclitaxel | Reference |
| Paclitaxel | ~0.3 µg/mL | - | [2] |
| 2'-OH dipeptide conjugate | ~60 µg/mL | ~200 | [3] |
| 7-OH dihydroxypropyl prodrug | >15 µg/mL | >50 | [4][5] |
| PEG-valine-citrulline-PABC-paclitaxel | ~300 µg/mL | ~1000 | [6] |
| Paclitaxel phosphonooxymethyl ether sodium salts | >300 µg/mL | >1000 | [6] |
| 2',7-di-PEG ester | >666 mg/L | >165,260 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel and Representative Prodrugs
| Compound | Cell Line | IC50 | Reference |
| Paclitaxel | MCF-7 | 1.8 nM | [2][3] |
| C10-succinate prodrug | MCF-7 | 35.7 nM | [2][3] |
| Paclitaxel | KB | - | [2] |
| Paclitaxel-PEG conjugate | KB | 0.18 µg/mL (equiv.) | [2] |
| Paclitaxel | HeLa | - | [2] |
| Paclitaxel-PEG conjugate | HeLa | 0.9 µg/mL (equiv.) | [2] |
| Paclitaxel | C6 | 36.6 µg/mL (48h) | [7] |
| PGG-Paclitaxel | C6 | 36.6 µg/mL (48h) | [7] |
| Paclitaxel | A549 | 8.2 µg/mL (48h) | [7] |
| PGG-Paclitaxel | A549 | 8.2 µg/mL (48h) | [7] |
| Paclitaxel | HeLa | 4.8 µg/mL (48h) | [7] |
| PGG-Paclitaxel | HeLa | 4.8 µg/mL (48h) | [7] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield Paclitaxel
This protocol describes the removal of the TBDMS protecting group from the 2'-hydroxyl position of paclitaxel.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF solution (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/acetone gradient to yield pure paclitaxel.
Protocol 2: Synthesis of 2'-O-Succinyl-Paclitaxel
This protocol details the esterification of the 2'-hydroxyl group of paclitaxel with succinic anhydride.
Materials:
-
Paclitaxel (obtained from Protocol 1)
-
Succinic anhydride
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
Dissolve paclitaxel (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl to remove any remaining pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to afford 2'-O-succinyl-paclitaxel.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized paclitaxel prodrugs on cancer cell lines.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel and synthesized paclitaxel prodrugs
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of paclitaxel and the prodrugs in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of novel paclitaxel prodrugs.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Conclusion
This compound is a versatile and valuable starting material for the development of novel paclitaxel prodrugs. The protocols provided herein offer a solid foundation for the synthesis and preliminary evaluation of these compounds. The strategic design of prodrugs with enhanced solubility and targeted delivery has the potential to significantly improve the therapeutic index of paclitaxel, leading to more effective and safer cancer treatments. Further in vivo studies are warranted to fully assess the therapeutic potential of these novel agents.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
Application of 2'-O-TBDMS-Paclitaxel in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-TBDMS-Paclitaxel is a derivative of the widely used anticancer drug Paclitaxel (Taxol®)[1][2][3][4][5][6][7]. In this derivative, the hydroxyl group at the 2' position of the C-13 side chain is protected by a tert-butyldimethylsilyl (TBDMS) ether[8]. This modification renders the molecule biologically inactive in its protected form, as the 2'-hydroxyl group is crucial for its microtubule-stabilizing activity[9]. Consequently, this compound is not used as a direct therapeutic agent but serves as a critical tool in cancer research and drug development in the following capacities:
-
Synthetic Intermediate: It is a key intermediate in the semi-synthesis of various Paclitaxel analogs and derivatives. The TBDMS protecting group allows for chemical modifications at other positions of the Paclitaxel molecule, which can then be deprotected to yield the final, active compound.
-
Prodrug Development: The principle of protecting the 2'-OH group is fundamental in creating prodrugs of Paclitaxel. These prodrugs can be designed to be inactive until they reach the tumor microenvironment, where specific conditions (e.g., hypoxia, presence of certain enzymes) could cleave the protecting group and release the active Paclitaxel, potentially reducing systemic toxicity[10].
-
Negative Control in Biological Assays: Due to its inactivity, this compound can be used as a negative control in experiments to ensure that the observed cellular effects are specifically due to the microtubule-binding activity of Paclitaxel and not from other off-target effects of the chemical scaffold.
-
Tool for Studying Drug-Receptor Interactions: By comparing the cellular and molecular effects of Paclitaxel with its 2'-protected form, researchers can further elucidate the precise role of the 2'-hydroxyl group in binding to β-tubulin and inducing microtubule stabilization[9].
Mechanism of Action (Paclitaxel)
The anticancer activity of Paclitaxel, and by extension its active derivatives, stems from its unique mechanism of disrupting microtubule dynamics[1][3][11]. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in cell division (mitosis)[11].
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization (e.g., vinca alkaloids), Paclitaxel binds to the β-tubulin subunit of assembled microtubules and stabilizes them against depolymerization[1][3][11].
-
Promotion of Tubulin Polymerization: Paclitaxel enhances the polymerization of tubulin dimers into microtubules, even in the absence of cofactors like GTP[1][11].
-
Mitotic Arrest: The resulting hyper-stabilized and non-dynamic microtubules disrupt the normal formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase[1].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the programmed cell death (apoptosis) pathway, leading to the elimination of cancer cells[3][11]. Paclitaxel can also induce apoptosis by binding to the anti-apoptotic protein Bcl-2 and inhibiting its function[3][11].
The 2'-hydroxyl group is essential for this activity, as it is believed to form a critical hydrogen bond within the binding pocket on β-tubulin[9]. The presence of the bulky TBDMS group in this compound sterically hinders this interaction, thus abrogating its biological activity.
Quantitative Data Summary
Direct quantitative data for this compound is not widely published as it is primarily a synthetic intermediate. However, studies on a closely related analog, 2'-deoxy-Paclitaxel, which also lacks the 2'-OH functionality, provide valuable insight into the expected loss of activity.
| Compound | Relative Microtubule Binding Affinity (Compared to Paclitaxel) | Relative Cytotoxicity (Compared to Paclitaxel) | Reference |
| Paclitaxel | 1 | 1 | [9] |
| 2'-deoxy-Paclitaxel | < 0.01 | Significantly Reduced | [9] |
| This compound (Expected) | < 0.01 | Significantly Reduced | Inferred from[9] |
Note: The affinity of 2'-deoxy-Paclitaxel for stabilized microtubules was found to be over 100-fold lower than that of Paclitaxel[9]. A similar or greater reduction is expected for the bulkier 2'-O-TBDMS derivative.
Experimental Protocols
The following are representative protocols for evaluating the biological activity of Paclitaxel and its derivatives. When using this compound, it would be expected to show minimal to no effect in these assays compared to the vehicle control.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Paclitaxel and this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Paclitaxel and this compound in culture medium. The final DMSO concentration should be <0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Immunofluorescence Staining for Microtubule Organization
Objective: To visualize the effect of compounds on the cellular microtubule network.
Materials:
-
Cancer cell line
-
Glass coverslips in a 24-well plate
-
Paclitaxel and this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Paclitaxel (e.g., 10 nM) and this compound (e.g., 10 nM and 1 µM) for 16-24 hours. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Antibody Staining: Incubate with anti-α-tubulin primary antibody (diluted in 1% BSA) for 1 hour. Wash three times with PBS. Incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Paclitaxel-treated cells are expected to show thick bundles of microtubules, while untreated and this compound-treated cells will show a fine, filamentous microtubule network.
Visualizations
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: Workflow for evaluating Paclitaxel derivatives.
References
- 1. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] How Taxol/paclitaxel kills cancer cells | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Phase Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols: Selective Deprotection of TBDMS Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers, a crucial step in multi-step organic synthesis. The choice of deprotection strategy is critical to avoid unwanted side reactions and ensure the integrity of other sensitive functional groups within a molecule. This document outlines various methods for selective TBDMS ether cleavage, categorized by the type of reagent used, and provides quantitative data and step-by-step experimental procedures.
General Considerations for Selective Deprotection
The selective removal of a TBDMS group in the presence of other silyl ethers or acid/base-labile protecting groups hinges on the relative stability of these groups. The stability of common silyl ethers generally follows the trend:
This inherent difference in lability allows for the chemoselective deprotection of TBDMS ethers. Factors such as steric hindrance around the silyl ether, the nature of the substrate (e.g., primary vs. secondary vs. tertiary alcohol, or alcohol vs. phenol), and the specific reaction conditions (reagent, solvent, temperature, and reaction time) all play a significant role in achieving the desired selectivity.
Data Presentation: Comparison of Deprotection Reagents
The following tables summarize quantitative data for various selective deprotection methods for TBDMS ethers.
Table 1: Fluoride-Based Reagents
| Reagent | Substrate Scope | Conditions | Time | Yield (%) | Selectivity Notes |
| TBAF | Primary, secondary, tertiary alkyl and aryl TBDMS ethers | 1.1-1.5 equiv. in THF, 0 °C to rt | 0.5 - 16 h | Generally >90% | Can be non-selective. Basicity may cause side reactions; buffering with acetic acid is recommended for base-sensitive substrates.[3][4] |
| HF-Pyridine | Alkyl TBDMS ethers | 4% HF-pyridine in pyridine, 0 °C to rt | 1 - 2 h | ~20-50% (for specific dinucleosides) | Can lead to side products if not carefully controlled. Often used for selective deprotection of less hindered silyl ethers.[5] |
| KHF₂ | Phenolic TBDMS ethers | KHF₂ in MeOH, rt | 30 min | >90% | Highly selective for phenolic TBDMS ethers over alkyl TBDMS ethers.[1] TBDMS and TBDPS ethers of phenols are cleaved readily, while TIPS ethers are more stable.[1] |
Table 2: Acid-Catalyzed Deprotection
| Reagent | Substrate Scope | Conditions | Time | Yield (%) | Selectivity Notes |
| Formic Acid | Triethylsilyl (TES) ethers | 5-10% Formic acid in MeOH, rt | 2 - 3 h | 70 - 85% | Selectively deprotects TES ethers in the presence of TBDMS ethers.[5] |
| Acetyl Chloride (catalytic) | Primary, secondary, tertiary alkyl and aryl TBDMS and TBDPS ethers | Catalytic AcCl in dry MeOH, 0 °C to rt | Varies | Good to excellent | Tolerates many other protecting groups.[6][7] |
| CuSO₄·5H₂O (catalytic) | Alkyl TBDMS ethers | Catalytic CuSO₄·5H₂O in MeOH | Varies | High | Selective for alkyl TBDMS ethers in the presence of TIPS or TBDPS phenyl ethers.[8] |
| ZrCl₄ (catalytic) | Alkyl TBDMS ethers | 20 mol% ZrCl₄ | 20 - 45 min | High | Selective for TBDMS ethers; acid and base-sensitive groups are unaffected.[8][9] |
| Fe(OTs)₃ (catalytic) | TBDMS, TES, and TIPS ethers | Catalytic Fe(OTs)₃ | Varies | High | Phenolic TBDMS ethers and TBDPS ethers are not affected.[10] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF
This protocol provides a general method for the cleavage of TBDMS ethers using tetrabutylammonium fluoride (TBAF).[3]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the reaction mixture with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[3][4]
Protocol 2: Selective Deprotection of Phenolic TBDMS Ethers with KHF₂
This protocol describes the highly selective cleavage of phenolic TBDMS ethers in the presence of alkyl TBDMS ethers.[1]
Materials:
-
Substrate containing both phenolic and alkyl TBDMS ethers
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the silyl ether (1.0 equiv.) in methanol, add KHF₂ (2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Selective Deprotection of TES Ethers in the Presence of TBDMS Ethers using Formic Acid
This method allows for the efficient and selective deprotection of triethylsilyl (TES) ethers while leaving TBDMS ethers intact.[5]
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Methanol (MeOH)
-
Formic acid (88% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected compound (1.0 equiv.) in a 5-10% solution of formic acid in methanol.
-
Stir the reaction mixture at ambient temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of TBDMS ethers.
Caption: Key factors influencing the selectivity of TBDMS deprotection.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Paclitaxel from Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of the anticancer agent paclitaxel from protected baccatin III intermediates. The semi-synthesis of paclitaxel is the most commercially viable method for its large-scale production, circumventing the challenges of low yields from total synthesis and the unsustainable harvesting of Taxus species.[1][2] This protocol outlines a robust and scalable multi-step process encompassing the protection of the C7 hydroxyl group of baccatin III, the coupling of the C13 side chain using a β-lactam (Ojima lactam), and the final deprotection and purification of paclitaxel. The methodologies are compiled from established literature and patents to provide a comprehensive guide for researchers and professionals in drug development.
Introduction
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[2] Its complex diterpenoid structure, featuring a unique taxane core, presents significant synthetic challenges.[2] While total synthesis has been achieved, it is not economically feasible for industrial production due to long synthetic routes and low overall yields.[2] The dominant commercial production method is semi-synthesis, which utilizes more abundant, naturally occurring precursors like baccatin III or 10-deacetylbaccatin III (10-DAB) extracted from the needles and twigs of the yew tree (Taxus species).[2]
This application note focuses on a scalable semi-synthetic route starting from baccatin III. The key steps involve:
-
Protection of the C7 Hydroxyl Group: Selective protection of the C7 hydroxyl group of baccatin III is crucial to prevent side reactions during the subsequent attachment of the side chain at the C13 position.
-
Side-Chain Attachment: The Ojima-Holton method, which employs a β-lactam to introduce the C13 side chain, is a widely used and efficient coupling protocol.[3]
-
Deprotection: Removal of the protecting group from the C7 hydroxyl to yield the final paclitaxel molecule.
-
Purification: A multi-step purification process, typically involving chromatography and crystallization, is necessary to achieve the high purity required for pharmaceutical applications.
Experimental Workflow
The overall experimental workflow for the scale-up synthesis of paclitaxel from baccatin III is depicted below.
Caption: Workflow for the semi-synthesis of paclitaxel from baccatin III.
Detailed Experimental Protocols
The following protocols are generalized for scale-up synthesis. Specific quantities may be adjusted based on the scale of the reaction.
Protocol 1: Protection of Baccatin III at the C7-Hydroxyl Position
Objective: To selectively protect the C7-hydroxyl group of baccatin III using triethylsilyl chloride (TES-Cl).
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TES-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve baccatin III in anhydrous pyridine and anhydrous DCM in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TES-Cl to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III.
Quantitative Data for Protection Step:
| Parameter | Value/Range | Reference |
| Starting Material | Baccatin III | [2] |
| Protecting Agent | Triethylsilyl chloride (TES-Cl) | [2] |
| Base/Solvent | Pyridine | [2] |
| Reaction Time | 12-24 hours | General knowledge |
| Yield | 84-86% | |
| Purity of Intermediate | >95% (after chromatography) | General knowledge |
Protocol 2: Side-Chain Attachment via Ojima-Holton Coupling
Objective: To couple the protected Ojima lactam with 7-O-TES-baccatin III to form the protected paclitaxel backbone.
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima lactam)
-
n-Butyllithium (n-BuLi) or Lithium hexamethyldisilazide (LiHMDS)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF in a reaction vessel under an inert atmosphere and cool to -40°C.
-
Slowly add n-BuLi or LiHMDS to the solution to deprotonate the C13-hydroxyl group, forming the lithium alkoxide.
-
In a separate vessel, dissolve the Ojima lactam in anhydrous THF.
-
Slowly add the solution of the Ojima lactam to the reaction mixture containing the lithium alkoxide of 7-O-TES-baccatin III at -40°C.
-
Allow the reaction to proceed for several hours at low temperature, monitoring by TLC or HPLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected paclitaxel.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Quantitative Data for Coupling Step:
| Parameter | Value/Range | Reference |
| Starting Material | 7-O-TES-baccatin III | [2] |
| Side-Chain Precursor | Ojima Lactam | [3] |
| Base | n-BuLi or LiHMDS | |
| Solvent | Anhydrous THF | |
| Reaction Temperature | -40°C to 0°C | |
| Yield | ~80% | General knowledge |
| Purity of Intermediate | >95% (after chromatography) | General knowledge |
Protocol 3: Deprotection of the C7-Hydroxyl Group
Objective: To remove the TES protecting group from the C7-hydroxyl to yield paclitaxel.
Materials:
-
7-O-TES-2'-O-TES-paclitaxel
-
Hydrogen fluoride-pyridine (HF-Pyridine) complex
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected paclitaxel intermediate in a mixture of pyridine and DCM in a plastic reaction vessel.
-
Cool the solution to 0°C.
-
Slowly add HF-Pyridine complex to the reaction mixture. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction at 0°C for several hours until the deprotection is complete, as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude paclitaxel.
Quantitative Data for Deprotection Step:
| Parameter | Value/Range | Reference |
| Starting Material | 7-O-TES Protected Paclitaxel | [1] |
| Deprotecting Agent | HF-Pyridine | [1] |
| Solvent | Pyridine/DCM | |
| Reaction Time | Several hours | General knowledge |
| Yield | High (often >90%) | General knowledge |
| Purity of Crude Product | Variable, requires purification |
Protocol 4: Purification of Crude Paclitaxel
Objective: To purify the crude paclitaxel to pharmaceutical-grade purity (>99.5%) through a multi-step process of precipitation and/or chromatography.
Method 4A: Purification by Precipitation/Crystallization
Materials:
-
Crude Paclitaxel
-
Dichloromethane
-
Hexane
-
Acetone
-
Methanol
-
Deionized Water
Procedure:
-
Initial Wash: Stir the crude paclitaxel (e.g., 1.5 kg with ~50-70% purity) in a mixture of dichloromethane and hexane (e.g., 1:9 v/v, 15 L) for 4-6 hours at room temperature. Filter the solid and dry under reduced pressure. This step can be repeated to increase purity.
-
Acetone/Hexane Precipitation: Dissolve the partially purified paclitaxel in acetone. Slowly add hexane while stirring to induce precipitation of paclitaxel. Continue stirring for several hours, then filter the white precipitate and dry under vacuum.
-
Methanol/Water Precipitation: Dissolve the solid from the previous step in methanol. Slowly add deionized water while stirring to precipitate the paclitaxel. Filter the solid and dry under vacuum.
-
Final Acetone/Hexane Precipitation: For further purification, dissolve the paclitaxel in acetone, filter through a micron filter, and then slowly add hexane to precipitate the final high-purity product. Filter and dry under vacuum at an elevated temperature (e.g., 60°C).
Quantitative Data for Purification by Precipitation:
| Step | Solvents | Starting Purity (w/w) | Final Purity (w/w) | Yield |
| 1. DCM/Hexane Wash | Dichloromethane/Hexane (1:9) | 52% | 75% | 980 g from 1.5 kg crude |
| 2. Acetone/Hexane Precipitation | Acetone/Hexane | 75% | 90.8% | 790 g from 980 g |
| 3. Methanol/Water Precipitation | Methanol/Water | 90.8% | 98.2% | 720 g from 790 g |
| 4. Final Acetone/Hexane Precipitation | Acetone/Hexane | 98.2% | >99.5% | 650 g from 720 g |
Method 4B: Purification by Chromatography
For very high purity requirements, preparative HPLC is often employed.
System:
-
Column: Reverse-phase C18 or normal-phase silica column.
-
Mobile Phase (Reverse-Phase): Acetonitrile/Water gradient.
-
Mobile Phase (Normal-Phase): Hexane/Ethyl Acetate gradient.
-
Detection: UV at 227 nm.
Procedure:
-
Dissolve the crude or partially purified paclitaxel in a suitable solvent.
-
Load the solution onto the preparative HPLC column.
-
Elute the paclitaxel using the appropriate mobile phase gradient.
-
Collect the fractions containing pure paclitaxel.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Signaling Pathways and Logical Relationships
The synthesis of paclitaxel from baccatin III is a linear process. The logical relationship between the key steps is illustrated in the diagram below.
Caption: Logical flow of the paclitaxel semi-synthesis process.
Conclusion
The semi-synthesis of paclitaxel from protected intermediates like baccatin III is a well-established and scalable process that is fundamental to the pharmaceutical supply of this critical anticancer drug. The protocols and data presented in this application note provide a comprehensive overview of the key steps involved, from the protection of the starting material to the purification of the final active pharmaceutical ingredient. Careful optimization of each step is essential to ensure high yields and purity, making this a critical area of research and development in the pharmaceutical industry.
References
Application Notes and Protocols for the Analytical Profiling of Paclitaxel Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid pseudoalkaloid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1][2] Due to its intricate structure and origin, paclitaxel is susceptible to the presence of various impurities. These can arise during the manufacturing process (process-related impurities) or through degradation of the active pharmaceutical ingredient (API) over time (degradation products).[3] Rigorous analytical testing is therefore essential to ensure the quality, safety, and efficacy of paclitaxel formulations, in line with regulatory guidelines such as those from the ICH (Q3A/B).[3]
This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of paclitaxel. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are instrumental in the separation, identification, and quantification of these impurities.[4][5]
Key Analytical Techniques
The most prevalent and effective methods for analyzing paclitaxel and its impurities are chromatography-based.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the routine quality control of paclitaxel, allowing for the quantification of known impurities.[6][7] The United States Pharmacopeia (USP) outlines several HPLC methods for the analysis of related compounds in paclitaxel, depending on its source.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique combines the high separation efficiency of UPLC with the sensitive and specific detection of mass spectrometry.[4][5] It is particularly valuable for the characterization and identification of unknown impurities and for elucidating the fragmentation patterns of paclitaxel and its related compounds.[2][4]
Common Paclitaxel Impurities
A number of impurities have been identified in paclitaxel samples. These include process-related impurities and degradation products. Some of the commonly reported impurities are:
Experimental Protocols
Protocol 1: HPLC-UV for Quantification of Related Substances
This protocol is based on established HPLC methods for the determination of paclitaxel-related substances in pharmaceutical formulations.[8]
Objective: To quantify known impurities in a paclitaxel sample using a validated HPLC-UV method.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
Materials:
-
Paclitaxel sample
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase | Gradient of Acetonitrile and Water[8] |
| Flow Rate | 1.2 mL/min[8] |
| Column Temperature | 40°C[8] |
| Detection Wavelength | 227 nm[8] |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve reference standards of paclitaxel and known impurities in a mixture of methanol and glacial acetic acid (200:1 v/v) to obtain a known concentration.[8]
-
-
Sample Solution Preparation (for emulsion formulations):
-
To break the emulsion, add anhydrous sodium sulphate to the sample.[8]
-
Add methanol and ethyl ether to extract the drug and remove excipients via centrifugation.[8]
-
Enrich the paclitaxel by evaporating the solvent under a stream of nitrogen.[8]
-
Reconstitute the residue in a mixture of methanol and glacial acetic acid (200:1 v/v).[8]
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / Area_paclitaxel) * (Concentration_paclitaxel / Concentration_impurity) * 100
-
Protocol 2: UPLC-MS/MS for Impurity Identification and Characterization
This protocol outlines a general procedure for the identification and structural elucidation of paclitaxel impurities using UPLC-MS/MS.[4]
Objective: To identify and characterize known and unknown impurities in a paclitaxel sample.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Materials:
-
Paclitaxel sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18 analytical column suitable for UPLC |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | A suitable gradient to resolve impurities from the main peak. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C)[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| Scan Mode | Full scan MS and product ion scan (MS/MS) |
| Collision Energy | Optimized for fragmentation of paclitaxel and its impurities. |
Procedure:
-
Sample Preparation:
-
Dissolve the paclitaxel sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample into the UPLC-MS/MS system.
-
Acquire data in both full scan MS and product ion scan modes. The full scan will provide the molecular weights of the components, and the product ion scan will generate fragmentation patterns.
-
-
Data Analysis:
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products that may form under various stress conditions. These studies help in establishing the stability-indicating nature of the analytical method.
Typical Stress Conditions: [2][8]
-
Acidic Hydrolysis: 0.1 M HCl at 80°C for 12 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 12-24 hours.[8][10]
-
Thermal Degradation: Heating the solid drug at 50-100°C for several hours to months.[8]
-
Photolytic Degradation: Exposing the drug solution or solid to UV light for a specified duration.[8]
Procedure:
-
Expose the paclitaxel sample to the stress conditions outlined above.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS/MS method to identify and quantify the degradation products.
Summary of Degradation Products under Various Stress Conditions:
| Stress Condition | Major Degradation Products |
| Acidic | 10-deacetylpaclitaxel, oxetane ring-opened product[2] |
| Basic | Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[2] |
| Oxidative | 10-deacetylpaclitaxel[2] |
| Photolytic | Paclitaxel isomer with a C3-C11 bridge[2] |
Data Presentation
Table 1: Chromatographic Parameters for Paclitaxel Impurity Analysis
| Analytical Method | Column | Mobile Phase | Detection | Reference |
| HPLC | Agilent Poroshell 120 PFP (4.6 x 250 mm, 4 µm) | Acetonitrile, Methanol, Water, Acetic Acid | UV at 227 nm | [1] |
| RP-HPLC | C18 analytical column | Acetonitrile and Phosphate Buffer (60:40) | UV at 226 nm | |
| UPLC-MS/MS | Not specified | Not specified | MS/MS | [4][5] |
| HPLC | Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 μm) | Gradient of acetonitrile and water | UV at 227 nm | [8] |
| RP-HPLC | C18 LiChrospher® 100 (250 x 4.6mm, 5 μm) | Acetonitrile: Water | UV at 227 nm |
Table 2: Common Paclitaxel Impurities and their Identification
| Impurity Name | Identification Method | Key Characteristics | Reference |
| Cephalomannine | UPLC-MS/MS | Identified by its specific m/z and fragmentation pattern. | [4][5] |
| 7-epipaclitaxel | UPLC-MS/MS, HPLC | Chromatographically separated from paclitaxel. | [2][4] |
| Baccatin III | UPLC-MS/MS, HPLC | A key precursor and degradation product. | [4][5] |
| 10-deacetylpaclitaxel | UPLC-MS/MS, HPLC | Common degradation product under various stress conditions. | [2][4] |
| Paclitaxel Isomer (C3-C11 bridge) | UPLC-MS/MS | Major photodegradation product. | [2][4] |
Visualizations
Caption: Workflow for Paclitaxel Impurity Profiling.
References
- 1. agilent.com [agilent.com]
- 2. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-TBDMS-Paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 2'-O-tert-Butyldimethylsilyl (TBDMS)-Paclitaxel synthesis. This key intermediate is crucial for the semi-synthesis of various Paclitaxel analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the selective protection of the 2'-hydroxyl group of Paclitaxel challenging?
A1: The selective protection of the 2'-hydroxyl group is challenging due to the presence of another secondary hydroxyl group at the C-7 position. Both hydroxyl groups can react with silylating agents. However, the 2'-hydroxyl group is generally more reactive due to being less sterically hindered compared to the 7-hydroxyl group, which is located on the bulky taxane core. Achieving high selectivity often requires careful optimization of reaction conditions.
Q2: What is the most common silylating agent for this reaction and why?
A2: The most common silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl). It is widely used due to its stability and the fact that the resulting TBDMS ether is robust enough to withstand various reaction conditions, yet can be removed under specific and relatively mild conditions.
Q3: What are the main byproducts in this synthesis?
A3: The primary byproducts are the 7-O-TBDMS-Paclitaxel, where the silyl group has attached to the 7-position hydroxyl group, and 2',7-di-O-TBDMS-Paclitaxel, where both hydroxyl groups have been silylated. Unreacted Paclitaxel can also be present if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A common solvent system for developing the TLC plate is a mixture of chloroform and methanol (e.g., 9.2:0.8 v/v).[1] The product, 2'-O-TBDMS-Paclitaxel, will have a higher Rf value than the starting material, Paclitaxel, due to its increased lipophilicity.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 35-40°C). - Use a More Reactive Silylating Agent: If TBDMSCl is not effective, consider using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), which is a more powerful silylating agent. |
| Suboptimal Base | - Choice of Base: Triethylamine has been reported to promote selective monosilylation at the 2'-position.[2] Imidazole is also commonly used. Ensure the base is dry and used in appropriate stoichiometry. |
| Moisture in the Reaction | - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture will consume the silylating agent and reduce the yield. |
| Product Loss During Work-up/Purification | - Careful Extraction: Ensure proper phase separation during aqueous work-up to avoid loss of product in the aqueous layer. - Optimize Purification: See the section on purification-related issues below. |
Problem 2: Formation of Multiple Byproducts (e.g., 7-O-silylated and di-silylated Paclitaxel)
| Potential Cause | Suggested Solution |
| Excess Silylating Agent | - Stoichiometry Control: Use a controlled amount of TBDMSCl (e.g., 1.1-1.5 equivalents) to minimize di-silylation. |
| Prolonged Reaction Time | - Reaction Monitoring: Once the formation of the desired product is maximized (as observed by TLC), quench the reaction to prevent further reaction at the 7-position. |
| Non-selective Reaction Conditions | - Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance the kinetic selectivity for the more reactive 2'-hydroxyl group. - Choice of Base: As mentioned, triethylamine can favor the formation of the 2'-O-TBDMS product.[2] |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Cleavage of TBDMS Group on Silica Gel | - Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent cleavage of the acid-sensitive silyl ether. - Alternative Chromatography: Consider using neutral alumina or reversed-phase flash chromatography for purification.[3] |
| Poor Separation of Product and Byproducts | - Optimize Eluent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Start with a low polarity to elute the di-silylated byproduct first, followed by the desired this compound, and finally the unreacted Paclitaxel and 7-O-TBDMS-Paclitaxel. - High-Performance Liquid Chromatography (HPLC): For high purity, preparative HPLC on a C18 column is an effective method.[4][5] |
Quantitative Data on Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of how different parameters can affect the outcome.
| Parameter | Condition | Typical Yield | Key Considerations |
| Silylating Agent | TBDMSCl | Good to Excellent | Standard, cost-effective choice. |
| TBDMSOTf | Excellent | More reactive, useful for hindered alcohols or when TBDMSCl fails. More expensive and requires stricter anhydrous conditions. | |
| Base | Imidazole | Good to Excellent | Commonly used, acts as a catalyst. |
| Triethylamine (TEA) | Good to Excellent | Reported to enhance selectivity for the 2'-OH position.[2] | |
| Pyridine | Moderate to Good | Can be less selective and harder to remove. | |
| Solvent | Dimethylformamide (DMF) | Good to Excellent | A common solvent that effectively dissolves Paclitaxel and reagents. |
| Dichloromethane (DCM) | Good | Another common solvent, easier to remove than DMF. | |
| Temperature | 0°C to Room Temperature | Good to Excellent | Lower temperatures can improve selectivity. |
| Elevated Temperature (e.g., 35-40°C) | Variable | May increase reaction rate but can decrease selectivity. |
Experimental Protocols
Protocol 1: Selective 2'-O-Silylation of Paclitaxel
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add Paclitaxel (1 equivalent) to a flame-dried round-bottom flask.
-
Dissolve the Paclitaxel in anhydrous dimethylformamide (DMF).
-
-
Reaction:
-
Add imidazole (2-3 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1-1.5 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC using a chloroform:methanol (9.2:0.8) mobile phase. The product will have a higher Rf than Paclitaxel.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. To prevent cleavage of the TBDMS group, the silica gel can be pre-treated with triethylamine.
-
Alternatively, use preparative HPLC for higher purity.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive HPLC method for quantitation of paclitaxel (Genexol in biological samples with application to preclinical pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting TBDMS group removal during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the removal of the tert-butyldimethylsilyl (TBDMS) protecting group during chemical synthesis workup.
Frequently Asked Questions (FAQs)
Q1: My TBDMS deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
A1: Incomplete or slow TBDMS deprotection is a frequent issue. Several factors can contribute to this problem:
-
Steric Hindrance: The substrate's structure around the TBDMS ether can significantly impede reagent access. TBDMS groups on secondary or tertiary alcohols are generally more difficult to remove than those on primary alcohols.
-
Reagent Quality: The effectiveness of fluoride-based reagents like tetrabutylammonium fluoride (TBAF) is highly dependent on its water content. Anhydrous or overly hydrated TBAF can lead to slow or incomplete reactions.[1] It has been noted that for efficient desilylation, the TBAF solution should not contain more than 5% water.[1]
-
Insufficient Reagent: An inadequate amount of the deprotecting agent may not be enough to drive the reaction to completion.
-
Low Temperature: Deprotection reactions are often temperature-dependent. Room temperature may not be sufficient for more stable TBDMS ethers.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gently heating the reaction mixture can increase the deprotection rate.[2] If solubility is an issue, consider adding a co-solvent like THF or DMF.[2]
-
Verify Reagent Quality: For TBAF, ensure it has the optimal water content. If the reaction is moisture-sensitive, consider using anhydrous TBAF or drying the commercial solution with molecular sieves.[1]
-
Increase Reagent Equivalents: Use a larger excess of the deprotecting agent.
-
Switch Reagents: If a particular reagent is ineffective, consider alternatives. For instance, if TBAF is failing, hydrofluoric acid (HF) in pyridine or triethylamine trihydrofluoride (TEA·3HF) can be more potent.[3] Acidic conditions, such as acetic acid in THF/water or catalytic acetyl chloride in methanol, can also be effective.[4][5]
Q2: I am observing unexpected side reactions during TBDMS removal. What are they and how can I prevent them?
A2: The most common side reaction during TBDMS deprotection is silyl group migration, especially under basic conditions.[6][7] This is particularly prevalent in molecules with adjacent hydroxyl groups, such as diols and carbohydrates, where the TBDMS group can move from a secondary to a primary hydroxyl position.[6]
Prevention Strategies:
-
Use Acidic or Neutral Conditions: Switching to acidic deprotection methods can often suppress base-catalyzed silyl migration. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or formic acid are milder alternatives.[5][8][9]
-
Chelation Control: In some cases, the choice of solvent can influence migration.
-
Protecting Group Strategy: If migration is persistent, consider using a bulkier silyl group like tert-butyldiphenylsilyl (TBDPS), which is generally more stable and less prone to migration.[10]
Another potential side reaction is the cleavage of other sensitive functional groups in the molecule. For example, basic reagents like TBAF can affect base-labile groups, while acidic methods can remove acid-sensitive protecting groups.[2] Careful selection of the deprotection method based on the overall functionality of your molecule is crucial.
Q3: I am struggling with purifying my product after TBDMS deprotection. What are the best practices?
A3: Purification challenges after TBDMS removal often stem from the byproducts of the reaction and the properties of the deprotected alcohol.
-
Removal of Fluoride Salts: When using fluoride-based reagents like TBAF, the resulting tetrabutylammonium salts can be difficult to remove. A standard aqueous workup followed by extraction is often necessary. Washing the organic layer with brine can help remove residual salts.[2]
-
Silica Gel Chromatography Issues: The deprotected alcohol may have significantly different polarity compared to the silylated starting material, which can lead to issues during column chromatography. Additionally, residual silyl byproducts can co-elute with the product.
-
TLC Analysis: Always monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete deprotection before workup.[2]
-
Column Deactivation: TBDMS-protected compounds, especially on sensitive substrates like hydroxypyridines, can be unstable on silica gel.[10] Pre-treating the silica gel with a small amount of triethylamine (TEA) in the eluent can help prevent the cleavage of any remaining TBDMS groups on the column.[10]
-
-
Alternative Workup: In some cases, a non-aqueous workup might be beneficial. For certain reactions, filtration through a plug of silica gel may be sufficient for purification.
Quantitative Data Summary
The choice of deprotection reagent can significantly impact reaction times and selectivity. The following tables summarize key quantitative data for common deprotection methods.
Table 1: Comparison of Deprotection Times for Phenolic Silyl Ethers with KHF₂ [11]
| Silyl Group | Reaction Time (at room temp) |
| TBDMS | 30 minutes |
| TBDPS | 30 minutes |
| TIPS | 2.5 hours |
Table 2: Selective Deprotection of Primary TBDMS Ethers with Oxone [12]
| Substrate Type | Reaction Time (at room temp) |
| Primary Alcoholic TBDMS Ether | 2.5 - 3 hours |
| Phenolic TBDMS Ether | 20 - 24 hours |
| Secondary Alcoholic TBDMS Ether | No reaction |
| Tertiary Alcoholic TBDMS Ether | No reaction |
Table 3: Relative Stability of Silyl Ethers to Acidic and Basic Hydrolysis [5]
| Silyl Ether | Relative Stability to Acid | Relative Stability to Base |
| TMS | 1 | 1 |
| TES | ~60 | ~10-100 |
| TBDMS | ~20,000 | ~20,000 |
| TIPS | ~700,000 | ~100,000 |
| TBDPS | ~5,000,000 | ~100,000 |
Experimental Protocols
Protocol 1: General TBDMS Deprotection using TBAF in THF [2]
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2–0.5 M.
-
Add 1.1 to 1.5 equivalents of a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of Primary TBDMS Ethers using Oxone [12]
-
Dissolve the substrate containing the TBDMS ether in a 1:1 mixture of methanol and water.
-
Add an excess of Oxone® (potassium peroxymonosulfate).
-
Stir the mixture vigorously at room temperature.
-
Monitor the selective deprotection of the primary TBDMS ether by TLC.
-
Once the reaction is complete, quench by adding a sodium thiosulfate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and purify as needed.
Visualizations
Caption: General mechanisms for TBDMS deprotection via fluoride-mediated and acid-catalyzed pathways.
Caption: A troubleshooting workflow for common issues encountered during TBDMS group removal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
Technical Support Center: Optimizing Chromatography for Paclitaxel Derivatives
Welcome to the technical support center for the chromatographic analysis of paclitaxel and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of paclitaxel and its derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My paclitaxel peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in the chromatography of paclitaxel and is often attributed to several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Secondary Interactions: Paclitaxel, with its multiple polar functional groups, can interact with active sites (residual silanols) on the silica-based stationary phase of the column. This is a primary cause of peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[2][3] However, ensure the pH remains within the stable range for your column, typically between 2 and 8 for standard silica-based columns.[4]
-
Solution 2: Use of an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanols are capped with a small silane, reducing their availability for interaction.[1]
-
Solution 3: Mobile Phase Additives: The addition of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[5][6]
-
Solution: Reduce the concentration of the sample or the injection volume. Try a series of dilutions to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or degradation of the stationary phase can cause poor peak shape.[5][6]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced than the entire column.[1]
-
Solution 2: Column Washing: Flush the column with a strong solvent to remove strongly retained compounds. If the problem persists, the column may need to be replaced.[4]
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can contribute to peak broadening and tailing.[1][5]
-
Solution: Use tubing with the smallest possible internal diameter and keep connection lengths to a minimum. Ensure all fittings are properly made to avoid dead volume.
-
Issue 2: Inconsistent Retention Times
Q: The retention time of my paclitaxel peak is shifting between injections. What could be causing this variability?
A: Fluctuating retention times can compromise the reliability of your analytical method. Here are the common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[6]
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a pH meter for accurate pH adjustment and ensure solvents are thoroughly mixed. Degas the mobile phase to prevent bubble formation, which can affect the pump performance.
-
-
Column Temperature Fluctuations: The temperature of the column can significantly impact retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
-
Pump and System Issues: Leaks in the HPLC system or problems with the pump can lead to variations in the flow rate, causing retention time shifts.
-
Solution: Regularly inspect the system for leaks at all fittings and connections. Perform routine maintenance on the pump, including checking seals and check valves.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can lead to drifting retention times, especially at the beginning of a sequence.[1]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved. This may take 10-20 column volumes or more.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for paclitaxel analysis?
A1: A common starting point for reversed-phase HPLC analysis of paclitaxel is a mixture of acetonitrile and water.[8] The ratio is typically optimized to achieve the desired retention time and resolution. For example, a mobile phase of acetonitrile:water (60:40 v/v) has been shown to be effective. Some methods also incorporate buffers or additives like trifluoroacetic acid (TFA) to improve peak shape.[8]
Q2: Which type of HPLC column is best suited for separating paclitaxel and its derivatives?
A2: C18 columns are the most widely used stationary phases for the analysis of paclitaxel and its derivatives due to their hydrophobic nature, which provides good retention for these relatively non-polar compounds.[8][9] Columns with a particle size of 5 µm are common, but smaller particle sizes (e.g., 3.5 µm) can offer higher efficiency and resolution.[9]
Q3: How can I improve the separation of paclitaxel from its related impurities or derivatives?
A3: Optimizing the separation of closely eluting compounds requires careful method development.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can significantly improve the resolution of complex mixtures of paclitaxel and its derivatives.[9][10]
-
Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can alter the selectivity of the separation.[7][10]
-
Column Chemistry: Trying different stationary phase chemistries (e.g., C8, Phenyl) may provide different selectivity and improve the separation of specific impurities.
Q4: My sample is formulated in an emulsion (e.g., with Cremophor EL). How should I prepare it for HPLC analysis?
A4: The presence of excipients like Cremophor EL can interfere with the analysis and damage the HPLC column.[9][11] A sample preparation step is crucial.
-
Protein Precipitation and Extraction: A common approach involves protein precipitation followed by liquid-liquid extraction. For example, adding a solvent like methanol can precipitate some excipients, and subsequent extraction with a solvent like diethyl ether can isolate the paclitaxel.[9]
-
Solid-Phase Extraction (SPE): SPE can be a more effective and cleaner method for removing interfering excipients and concentrating the analyte before injection.
Data Presentation
Table 1: Typical Chromatographic Conditions for Paclitaxel Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm[8] | Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm[9] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (70:30 v/v) with 0.1% TFA[8] | Gradient of Acetonitrile and Water[9] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[8] | 1.2 mL/min[9] |
| Detection | UV at 227 nm | UV at 227 nm[8] | UV at 227 nm[9] |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Temperature | Ambient | Not Specified | 40°C[9] |
Table 2: Example Performance Data of a Validated HPLC Method for Paclitaxel
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.026 µg/mL |
| Limit of Quantification (LOQ) | 0.085 µg/mL |
| Accuracy (% Recovery) | 98.58% to 99.33%[12] |
| Precision (%RSD) | <2%[8] |
Experimental Protocols
Protocol 1: Standard Solution Preparation for Paclitaxel
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of paclitaxel standard and transfer it to a 10 mL volumetric flask.
-
Add a small amount of acetonitrile (e.g., 2 mL) and sonicate for approximately 5 minutes to dissolve the paclitaxel completely.
-
Make up the volume to 10 mL with acetonitrile and mix thoroughly.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
Protocol 2: Sample Preparation for a Paclitaxel Emulsion Formulation
This is a general guideline; specific procedures may need to be optimized based on the exact formulation.
-
Emulsion Breaking: To an aliquot of the emulsion, add anhydrous sodium sulphate to break the emulsion.[9]
-
Extraction: Add a mixture of methanol and ethyl ether to the broken emulsion. Vortex vigorously to extract the paclitaxel into the organic layer.[9]
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Enrichment: Carefully transfer the organic supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the dried residue in a known volume of mobile phase or a suitable solvent mixture (e.g., methanol:glacial acetic acid 200:1).[9]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in paclitaxel analysis.
Caption: General workflow for HPLC method development for paclitaxel derivatives.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. bvchroma.com [bvchroma.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. academic.oup.com [academic.oup.com]
- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. ijprajournal.com [ijprajournal.com]
Stability issues of 2'-O-TBDMS-Paclitaxel in solution
Welcome to the technical support center for 2'-O-TBDMS-Paclitaxel. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this paclitaxel derivative in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the 2'-hydroxyl group protected?
This compound is a derivative of paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether.[1][2] This protection is often employed during chemical synthesis to prevent this specific hydroxyl group from participating in reactions, allowing for modifications at other positions of the paclitaxel molecule. The TBDMS group can be selectively removed later to yield the active paclitaxel.
Q2: What are the primary stability concerns for this compound in solution?
While specific stability data for this compound is not extensively published, the stability concerns are twofold, based on the known instabilities of the parent paclitaxel molecule and the nature of the TBDMS protecting group:
-
Degradation of the Paclitaxel Core: Paclitaxel itself is susceptible to degradation, particularly through epimerization at the C-7 position and hydrolysis of its ester groups.[3][4][5] These degradation pathways can be influenced by pH, temperature, and the solvent system used.
-
Cleavage of the TBDMS Protecting Group: The TBDMS group is known to be labile under acidic conditions and can also be cleaved by fluoride ions.[6][7] Its stability in various organic solvents and aqueous solutions over time can be a concern if the protected form is required for an extended period.
Q3: What are the common degradation products of paclitaxel that I should be aware of?
Under various stress conditions, paclitaxel can degrade into several products. Understanding these can help in identifying potential impurities in your this compound solution. Common degradants include:
-
7-epi-Paclitaxel: An isomer formed by epimerization at the C-7 position, often catalyzed by basic conditions.[3][4]
-
10-Deacetylpaclitaxel: Formed by the hydrolysis of the acetyl group at the C-10 position.[8]
-
Baccatin III: Results from the cleavage of the side chain at C-13.[8]
-
Oxetane Ring Opening Products: Can form under acidic conditions.[8]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
-
Potential Cause 1: Degradation of the paclitaxel backbone.
-
Troubleshooting:
-
Review the pH of your solution. Paclitaxel is known to be more stable at a slightly acidic pH (around 4-5). Basic conditions can accelerate epimerization and hydrolysis.[4]
-
Consider the storage temperature. Storing solutions at lower temperatures (2-8°C) can significantly slow down degradation.[9][10]
-
Analyze for known paclitaxel degradants such as 7-epi-paclitaxel and 10-deacetylpaclitaxel.
-
-
-
Potential Cause 2: Cleavage of the TBDMS protecting group.
-
Troubleshooting:
-
Ensure your solution is free from acidic contaminants. The TBDMS group is sensitive to acid.[6][11]
-
Avoid sources of fluoride ions (e.g., certain glassware or reagents), as they readily cleave silyl ethers.[6][7]
-
If deprotection is observed, consider using a more robust silyl protecting group if your experimental conditions are harsh.
-
-
-
Potential Cause 3: Solvent-induced degradation.
-
Troubleshooting:
-
Paclitaxel stability can be solvent-dependent.[3] Protic solvents like methanol or ethanol can participate in degradation pathways. If possible, use aprotic solvents for storage and minimize the time in protic solvents.
-
The use of co-solvents can impact stability. For instance, the commercial formulation of paclitaxel uses a mixture of Cremophor EL and ethanol to improve solubility, but this can also present its own stability challenges.[12][13]
-
-
Issue 2: The concentration of my this compound solution is decreasing over time.
-
Potential Cause 1: Precipitation.
-
Troubleshooting:
-
Paclitaxel and its derivatives are poorly soluble in aqueous solutions.[14] Ensure that the concentration of your solution is not above its solubility limit in the chosen solvent system.
-
Visually inspect your solution for any precipitate. Precipitation is a common issue with paclitaxel infusions.[9][10]
-
Consider the use of solubility enhancers or a different solvent system if precipitation is a recurring issue.
-
-
-
Potential Cause 2: Chemical degradation.
-
Troubleshooting:
-
Refer to the troubleshooting steps under "Issue 1" to identify and mitigate potential degradation pathways.
-
Perform a stability study under your specific experimental conditions to determine the degradation rate.
-
-
Quantitative Data Summary
The following tables summarize the stability of paclitaxel under different conditions. While this data is for the parent compound, it provides a valuable baseline for understanding the potential stability of this compound.
Table 1: Stability of Paclitaxel Infusions (0.3 mg/mL) at 2-8°C [9][10][12]
| Diluent | Container Type | Stability (Days) |
| 0.9% Sodium Chloride | Polyolefin | 13 |
| 0.9% Sodium Chloride | Low-Density Polyethylene | 16 |
| 0.9% Sodium Chloride | Glass | 13 |
| 5% Glucose | Polyolefin | 13 |
| 5% Glucose | Low-Density Polyethylene | 18 |
| 5% Glucose | Glass | 20 |
Table 2: Stability of Paclitaxel Infusions (1.2 mg/mL) at 2-8°C [9][10][12]
| Diluent | Container Type | Stability (Days) |
| 0.9% Sodium Chloride | Polyolefin | 9 |
| 0.9% Sodium Chloride | Low-Density Polyethylene | 12 |
| 0.9% Sodium Chloride | Glass | 8 |
| 5% Glucose | Polyolefin | 10 |
| 5% Glucose | Low-Density Polyethylene | 12 |
| 5% Glucose | Glass | 10 |
Table 3: Stability of Paclitaxel Infusions at 25°C [9][10][12]
| Concentration | Diluent | Container Type | Stability (Days) |
| 0.3 mg/mL | 0.9% NaCl / 5% Glucose | All tested | 3 |
| 0.3 mg/mL | 5% Glucose | Glass | 7 |
| 1.2 mg/mL | All tested | All tested | 3 |
| 1.2 mg/mL | 0.9% NaCl | Glass | 5 |
| 1.2 mg/mL | 5% Glucose | Glass | 7 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent to a specific concentration.
-
-
Sample Preparation:
-
Aliquots of the stock solution should be stored under various conditions (e.g., different temperatures, light exposures).
-
Prepare control samples stored at -20°C or -80°C, where degradation is expected to be minimal.
-
-
Time Points:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly).
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often used for paclitaxel and its derivatives.
-
The mobile phase could consist of a gradient of acetonitrile and water.
-
Use UV detection, typically around 227 nm.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any degradation products by comparing the chromatograms to reference standards if available, or by using LC-MS for identification.[8]
-
Visualizations
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Caption: Workflow for a typical stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Taskcm [taskcm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid incomplete deprotection of silyl ethers
Technical Support Center: Silyl Ether Deprotection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the deprotection of silyl ethers, ensuring complete and efficient removal of these protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of silyl ethers?
A1: Incomplete deprotection of silyl ethers is a frequent issue in multi-step organic synthesis. The primary causes include:
-
Steric Hindrance: Bulky substituents on the silicon atom or around the oxygen atom can hinder the approach of the deprotecting agent. The stability of silyl ethers generally increases with steric bulk: TMS < TES < TBS < TIPS < TBDPS.[1][2]
-
Inappropriate Reagent or Conditions: The chosen deprotection method may not be potent enough for the specific silyl ether. For instance, mild acidic conditions that cleave a TMS ether might be ineffective for a robust TBDPS group.[1][3]
-
Insufficient Reaction Time or Temperature: Deprotection reactions may require longer durations or elevated temperatures to go to completion, especially for more stable silyl ethers.[4]
-
Reagent Decomposition or Impurity: The deprotection reagent, such as TBAF, can be hygroscopic and lose activity if not stored properly. Commercially available TBAF solutions in THF contain water, which can influence the reaction.[5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and efficiency.[3]
Q2: How do I choose the right deprotection method for my silyl ether?
A2: The selection of a deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.[6]
-
For acid-labile silyl ethers (e.g., TMS, TES): Mild acidic conditions are often sufficient.[7]
-
For acid-stable silyl ethers (e.g., TBS, TBDPS, TIPS): Fluoride-based reagents are the most common and effective choice.[3][5]
-
For selective deprotection: The choice of reagent and conditions can be fine-tuned to deprotect one silyl ether in the presence of another. For example, a primary TBS ether can often be cleaved in the presence of a secondary or more hindered TBS ether under carefully controlled acidic conditions.[1][8]
Q3: My reaction is sensitive to acidic conditions. What are my options for deprotection?
A3: If your substrate contains acid-sensitive functional groups, fluoride-based deprotection is the preferred method. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose.[3][5] Alternatives to strongly acidic conditions include:
-
Buffered Fluoride Sources: Using TBAF buffered with acetic acid can sometimes improve selectivity and prevent side reactions caused by the basicity of the fluoride ion.[1]
-
HF-Pyridine: This reagent is effective for cleaving robust silyl ethers and can be used in the presence of acid-sensitive groups.[1][3]
-
Catalytic Methods: Reagents like catalytic amounts of FeCl3 in methanol have been shown to be effective for cleaving silyl ethers under mild, nearly neutral conditions.[9][10]
Q4: I am observing side reactions during TBAF deprotection. How can I minimize them?
A4: Side reactions with TBAF, such as elimination or epimerization, can occur due to the basicity of the fluoride ion. To mitigate these issues:
-
Use Buffered TBAF: Adding a mild acid like acetic acid can buffer the reaction mixture.
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can often suppress side reactions.
-
Use Alternative Fluoride Sources: Reagents like HF-pyridine or triethylamine trihydrofluoride (TEA·3HF) can be less basic and offer better selectivity.[11]
-
Anhydrous Conditions: Using anhydrous TBAF can sometimes be beneficial, although it is more challenging to handle.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Steric hindrance of the silyl ether. | Increase reaction time and/or temperature. Switch to a more potent deprotecting agent (e.g., from CSA to HF-pyridine for a TBDPS group). |
| Insufficient equivalents of reagent. | Use a larger excess of the deprotecting agent. For fluoride-mediated reactions, ensure the TBAF solution is active. | |
| Poor reagent quality. | Use freshly opened or properly stored reagents. Consider using anhydrous TBAF for sensitive applications. | |
| Low Yield | Product degradation under reaction conditions. | Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). Consider a more selective reagent. |
| Silyl group migration. | This can occur with TBAF.[13] Try using acidic conditions or a different fluoride source. | |
| Difficult purification. | Silyl byproducts can sometimes complicate purification. An acidic workup can help to hydrolyze and remove silanols.[1] | |
| Side Reactions (e.g., elimination, epimerization) | Basicity of the deprotection reagent (e.g., TBAF). | Use buffered TBAF (e.g., with acetic acid).[1] Lower the reaction temperature. Use a less basic reagent like HF-pyridine. |
| Acidity of the deprotection reagent. | If the substrate is acid-sensitive, switch to a fluoride-based method. | |
| Selective Deprotection Failure | Insufficient difference in reactivity between silyl ethers. | Optimize reaction conditions (time, temperature, reagent concentration) to exploit subtle differences in reactivity.[1] Consider a different deprotection strategy that relies on electronic rather than steric effects.[1] |
Quantitative Data Summary
The following table summarizes common conditions for the deprotection of various silyl ethers. Note that reaction times and yields are substrate-dependent and may require optimization.
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| TMS | 1N HCl (1 drop) | CH2Cl2 | Room Temp | 30 min | [3] |
| K2CO3 (excess) | Methanol | Room Temp | 1 - 2 h | [3] | |
| TES | p-TsOH (0.33 eq.) | Methanol | 0 | 1 - 2 h | [3] |
| FeCl3 (cat.) | Methanol | Room Temp | Minutes to hours | [9] | |
| TBS/TBDMS | TBAF (3 eq.) | THF | Room Temp | 2 - 16 h | [3] |
| CSA (100 mol%) | Methanol | Room Temp | ~10 min (for primary) | [1] | |
| Acetic Acid:THF:H2O (4:1:1) | - | Room Temp | Very slow, selective | [1][4] | |
| HF-Pyridine | THF/Pyridine | 0 | ~8 h (for primary) | [1] | |
| TIPS | TBAF (excess) | THF | Room Temp | Longer reaction times | [14] |
| HF-Pyridine | THF/Pyridine | Room Temp | - | [3] | |
| TBDPS | TBAF in Acetic Acid | THF | Room Temp | - | [3] |
| HF-Pyridine | THF/Pyridine | Room Temp | - | [3] |
Experimental Protocols
1. Acid-Catalyzed Deprotection of a Primary TBS Ether using Camphorsulfonic Acid (CSA) [1]
-
Objective: To selectively deprotect a primary TBS ether in the presence of more hindered silyl ethers.
-
Procedure:
-
Dissolve the silyl ether substrate in methanol (MeOH) at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add 10-camphorsulfonic acid (CSA) (10 mol%) to the solution.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within two hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Fluoride-Mediated Deprotection of a TBS Ether using TBAF [3][14]
-
Objective: To deprotect a TBS ether under basic/neutral conditions.
-
Procedure:
-
Dissolve the TBS-protected alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.4 M.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
3. Deprotection of a Silyl Ether using HF-Pyridine [1][3]
-
Objective: To cleave a robust silyl ether. Caution: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. All reactions must be conducted in plastic containers.
-
Procedure:
-
Dissolve the silyl ether in a 10:1 mixture of tetrahydrofuran (THF) and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-pyridine solution to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous copper sulfate (CuSO4) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for incomplete silyl ether deprotection.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Total Synthesis of Paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the total synthesis of paclitaxel (Taxol®). Paclitaxel's complex structure, featuring a unique [6-8-6-4] fused ring system and 11 stereocenters, presents a formidable challenge in organic chemistry.[1][2] This guide is designed to address specific issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges that make the total synthesis of paclitaxel so difficult?
A1: The total synthesis of paclitaxel is exceptionally challenging due to a combination of factors:
-
Structural Complexity : Paclitaxel possesses a highly strained and unique tetracyclic core, specifically a bicyclo[5.3.1]undecane system, which is difficult to assemble.[1][2][3]
-
Stereochemical Density : The molecule contains 11 stereocenters, many of which are contiguous.[2] Controlling the stereochemistry at each of these centers throughout a lengthy synthesis is a primary obstacle.[1]
-
High Degree of Functionalization : The paclitaxel core is densely decorated with various oxygen-containing functional groups, requiring a complex strategy of protection and deprotection steps.[1]
-
Linear Synthesis Routes : Many of the pioneering syntheses are linear, meaning the overall yield is the product of many individual steps.[1] Even with high efficiency in each step, the cumulative effect results in very low overall yields.[4][5]
Q2: What are the primary strategic approaches to constructing the paclitaxel core?
A2: Synthetic strategies are generally categorized as either linear or convergent.
-
Linear Synthesis : This approach builds the rings sequentially. For example, the Holton and Wender syntheses first construct the AB ring system, followed by the C and then the D ring.[6][7]
-
Convergent Synthesis : This strategy involves preparing larger fragments of the molecule (e.g., the A ring and the C ring) separately before coupling them together.[8] The Nicolaou and Danishefsky syntheses are notable examples of this approach, which can theoretically lead to higher overall yields by shortening the main synthetic sequence.[6][8]
Q3: Why are the overall yields for paclitaxel total syntheses typically so low?
A3: The low overall yields, often less than 1%, are a consequence of the sheer number of steps involved in the synthetic sequences—typically ranging from 30 to over 50 steps.[4] Each step, even those with yields exceeding 90%, contributes to a multiplicative loss of material. The complexity of the reactions, steric hindrance in the crowded core, and the need for numerous protecting group manipulations further reduce the efficiency of the overall process.[1][5]
Q4: What is the significance of the C13 side chain, and how is it typically installed?
A4: The β-amido ester side chain at the C13 position is essential for paclitaxel's anticancer activity.[4] A common and effective method for its installation is the coupling of the baccatin III core (or a protected derivative) with a β-lactam precursor, known as the Ojima lactam.[1][9] This method provides a convergent and highly stereocontrolled way to form the crucial ester linkage.[1]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Yield in the B-Ring Cyclization
Q: My attempts at forming the eight-membered B-ring are resulting in low yields and multiple side products. What are the common challenges and solutions?
A: Formation of the sterically congested and conformationally strained eight-membered B-ring is a well-known bottleneck. The success of this step is highly dependent on the chosen strategy.
-
Problem : Precursor conformation is not suitable for cyclization.
-
Solution : The acyclic precursor's conformation can prevent the reactive ends from coming into the required proximity. Re-evaluate the protecting group strategy or the point of cyclization in the synthesis, as these can impose critical conformational constraints. Different synthetic routes employ various strategies like the McMurry coupling, Dieckmann condensation, or SmI2-mediated cyclizations, each with unique conformational requirements.[1]
-
-
Problem : Low reactivity or undesired side reactions with the chosen coupling method.
-
Solution : For radical-mediated cyclizations (e.g., using SmI₂), ensure strict anaerobic conditions and high-purity reagents, as these reactions are sensitive to oxygen and impurities. For bond formations like the McMurry coupling, the titanium reagent's activity is paramount; ensure it is freshly prepared and used under inert conditions.
-
Issue 2: Poor Stereoselectivity in C2 Acyloin Formation
Q: The oxidation of the enolate to introduce the C2 acyloin hydroxyl group is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving the correct stereochemistry at the C2 position is critical. The facial selectivity of the oxidation is influenced by several factors.
-
Problem : The geometry of the enolate intermediate is not well-controlled.
-
Solution : The conditions for enolate formation—including the choice of base, solvent, and temperature—must be strictly controlled to favor the formation of one enolate geometry over another. This can directly influence the trajectory of the incoming oxidant.[1]
-
-
Problem : The oxidizing agent is not providing sufficient stereochemical induction.
-
Solution : The choice of a chiral oxidizing agent is key. Reagents like (+)-camphorsulfonyl oxaziridine are used to set the desired stereocenter.[1] Ensure the enantiomeric purity of the oxidizing agent is high. Performing the reaction at very low temperatures (e.g., -78 °C) can enhance stereoselectivity by amplifying small energy differences in the diastereomeric transition states.[1]
-
Issue 3: Difficulty with Protecting Group Manipulations
Q: I am experiencing partial deprotection or unwanted side reactions during the removal of a protecting group from a late-stage intermediate. What can I do?
A: Paclitaxel's dense functionality makes protecting group management a persistent challenge.
-
Problem : Harsh deprotection conditions are degrading the molecule.
-
Solution : The paclitaxel core is sensitive to both acidic and basic conditions.[10] Choose protecting groups that can be removed under the mildest conditions possible. For example, silyl ethers (like TES or TIPS) are common, but their removal often requires fluoride sources (e.g., HF-Pyridine), which can be harsh.[9] Allyl-based protecting groups, removable with palladium catalysis, can be an excellent alternative for sensitive substrates.[10][11]
-
-
Problem : Lack of selectivity in deprotection.
-
Solution : Plan the protecting group strategy from the beginning to ensure orthogonality—the ability to remove one group without affecting others. For instance, using a combination of a silyl ether (removed with fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by mild hydrolysis) allows for selective unmasking of different hydroxyl groups.
-
Data Presentation
Table 1: Comparison of Selected Paclitaxel Total Syntheses
| Synthesis (Year) | Precursor | Strategy | Number of Steps | Overall Yield | Reference(s) |
| Holton (1994) | Patchoulene Oxide | Linear | 46 | ~0.04% | [4] |
| Nicolaou (1994) | Mucic Acid / Butenolide | Convergent | 40 | ~0.008% | [4][6] |
| Danishefsky (1996) | Wieland-Miescher Ketone | Convergent | - | - | [6] |
| Wender (1997) | Verbenone (from Pinene) | Linear | 37 | 0.4% | [4] |
| Carreira (2023) | - | Convergent (Radical Coupling) | 17 | - | [4] |
Experimental Protocols
Key Experiment: The Chan Rearrangement (Holton Synthesis)
The Chan rearrangement is a critical step in the Holton synthesis for forming a key C-C bond in the C-ring.[1] Low yields are a common issue.
Objective : To execute the[1][4]-Wittig rearrangement of a starting carbonate ester to form the α-hydroxy ester intermediate.
Reagents & Materials :
-
Starting carbonate ester (high purity)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium tetramethylpiperidide (LTMP) (freshly prepared or titrated)
-
Saturated aqueous ammonium chloride (quenching solution)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure :
-
Under an inert atmosphere (argon), dissolve the high-purity carbonate ester starting material in anhydrous THF in a flame-dried, three-neck flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal reaction temperature is stable.[1]
-
In a separate flask, prepare a solution of LTMP in anhydrous THF.
-
Slowly add the freshly prepared LTMP solution to the stirred solution of the carbonate ester at -78 °C. The stoichiometry is critical; a slight excess of base is often required to ensure complete deprotonation.[1]
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a suitable proton source, such as saturated aqueous ammonium chloride, while maintaining the low temperature. A controlled quench is necessary to protonate the intermediate enolate without causing degradation.[1]
-
Allow the mixture to warm slowly to room temperature.
-
Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Synthetic Strategy Overview
Caption: Comparison of linear vs. convergent strategies in major paclitaxel syntheses.
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for troubleshooting common causes of low reaction yields.
Logic Diagram: Protecting Group Selection
Caption: Decision-making process for selecting an appropriate hydroxyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies and Lessons Learned from Total Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 7. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TBDMS Protecting Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the use of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group, with a specific focus on preventing its migration in polyhydroxylated compounds like carbohydrates, steroids, and nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is TBDMS migration?
A1: TBDMS migration is an intramolecular rearrangement where a TBDMS group moves from one hydroxyl group to another within the same molecule. This phenomenon is a well-known issue, particularly in carbohydrate chemistry, and can occur under various reaction conditions, compromising synthetic strategies.[1][2] The migration can be catalyzed by both acids and bases.[3]
Q2: What is the primary cause of TBDMS migration?
A2: The primary driver for TBDMS migration is the presence of a nearby hydroxyl group that can act as a nucleophile. The process is often facilitated by a catalyst. Basic conditions are a frequent cause, where deprotonation of a free hydroxyl group creates a potent nucleophile that attacks the silicon atom of the nearby TBDMS ether.[4][5] This forms a transient pentacoordinate silicon intermediate, which then resolves by transferring the silyl group to the new oxygen atom. Acidic conditions can also promote migration, typically by activating the silyl ether oxygen.[1]
Q3: Under what conditions is TBDMS migration most likely to occur?
A3: Migration is most prevalent under basic conditions.[1] The addition of bases like triethylamine or imidazole to partially silylated polyols in dipolar solvents has been shown to cause migration to vicinal cis positions.[4] It can also be a significant side reaction during deprotection steps, for example, when using fluoride reagents like TBAF to remove one silyl group in the presence of others.[5]
Q4: How does molecular structure influence TBDMS migration?
A4: The spatial relationship between hydroxyl groups is critical. Migration is more likely to occur between hydroxyls that are in close proximity, such as 1,2- or 1,3-diols. In cyclic systems like carbohydrates, migration has been observed between trans-diaxial hydroxyl functions.[5] The relative stability of the starting material and the migrated product also plays a role; the silyl group will tend to migrate to the least sterically hindered or most thermodynamically stable position.
Troubleshooting Guide
Issue 1: I'm observing a mixture of isomers after a TBDMS protection reaction.
-
Possible Cause: Base-catalyzed migration of the TBDMS group is occurring after the initial silylation. The imidazole or other base used in the reaction can promote this rearrangement.[4]
-
Solution 1: Modify Silylation Conditions. For hindered or sensitive alcohols where standard TBDMS-Cl/imidazole is slow or causes migration, consider using the more reactive TBDMS-OTf (triflate) with a non-nucleophilic base like 2,6-lutidine.[6] This can often be performed at lower temperatures, minimizing the risk of migration.
-
Solution 2: Control Stoichiometry and Temperature. Use the minimum necessary amount of base and silylating agent. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can slow down the rate of migration relative to the rate of silylation. In some cases, higher reaction temperatures can lead to incomplete substitution or side reactions.[7]
-
Solution 3: Use a Bulky Silyl Group. If migration remains a persistent issue, consider using a bulkier silyl ether like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). These groups are significantly more stable to both acidic and basic conditions and are less prone to migration due to increased steric hindrance.[8]
Issue 2: My TBDMS-protected compound is isomerizing during a subsequent reaction step.
-
Possible Cause: The reaction conditions of the subsequent step are promoting migration. This is common in reactions involving acidic or basic reagents or intermediates.
-
Solution 1: Re-evaluate Reaction pH. If possible, switch to neutral or near-neutral reaction conditions. For example, some deprotection methods that generate acid in situ (e.g., acetyl chloride in methanol) can be milder than using a strong acid directly.[9][10] Mild acidic conditions have been shown to provide better control over acyl migration than basic conditions, a principle that can extend to silyl groups.[11]
-
Solution 2: Choose Orthogonal Protecting Groups. Plan your synthetic route using a set of protecting groups that can be removed under different, non-interfering conditions (orthogonality). TBDMS ethers are stable to a wide range of conditions but are labile to acid and fluoride.[12] If a subsequent step requires strong base, ensure other functional groups are protected accordingly.
-
Solution 3: Change the Order of Steps. It may be necessary to alter the synthetic sequence to avoid exposing the sensitive TBDMS-protected intermediate to harsh conditions.
Issue 3: During selective deprotection of one TBDMS group, other silyl groups are migrating.
-
Possible Cause: The deprotection reagent, most commonly tetrabutylammonium fluoride (TBAF), is basic enough to catalyze migration of the remaining silyl groups.[5]
-
Solution 1: Use Buffered or Catalytic Fluoride. To temper the basicity of the fluoride source, consider using buffered systems like HF-Pyridine or catalytic amounts of fluoride at neutral pH in mixed organic-aqueous solutions.[13][14]
-
Solution 2: Use Alternative Deprotection Reagents. Many chemoselective deprotection protocols have been developed. For instance, using a catalytic amount of acetyl chloride in dry methanol is a mild method for cleaving TBDMS ethers and is compatible with many other protecting groups.[9][14] Other reagents like cerium ammonium nitrate (CAN) have been used to prevent migration during desilylation in furanosides.[11]
-
Solution 3: Differentiate Silyl Groups. For complex polyhydroxylated molecules, use silyl groups with different stabilities. For example, a trimethylsilyl (TMS) ether can be cleaved under very mild conditions that leave a TBDMS group intact. A TBDMS group can be cleaved in the presence of a more robust TIPS or TBDPS group.[6][8]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a quantitative comparison of the stability of different silyl ethers under acidic and basic conditions. The values represent the relative rate of hydrolysis compared to the TMS group.
| Silyl Ether Group | Abbreviation | Relative Stability to Acid[8] | Relative Stability to Base[8] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 2: Conditions Influencing Silyl Group Migration
| Condition | Effect on Migration | Rationale / Notes |
| Base (e.g., Imidazole, Et₃N, DBU) | Promotes Migration | Deprotonates free hydroxyl, creating a nucleophile that initiates intramolecular attack on the silicon atom.[4] |
| Acid (e.g., AcOH, CSA) | Can Promote Migration | Activates the silyl ether oxygen, making the silicon more electrophilic and susceptible to attack by a neighboring hydroxyl.[1] |
| Fluoride (e.g., TBAF) | Can Promote Migration | TBAF is basic and can catalyze migration, especially during slow deprotection reactions. |
| Low Temperature | Disfavors Migration | Reduces the rate of the migration reaction, often more significantly than the desired reaction.[7] |
| Bulky Silyl Groups (TIPS, TBDPS) | Disfavors Migration | Steric hindrance makes the formation of the pentacoordinate intermediate required for migration more difficult.[8] |
| Aprotic, Non-polar Solvents | Generally Disfavors Migration | Solvents like DMF can catalyze silylation but may also facilitate migration.[13] Changing to DCM or THF may be beneficial. |
Experimental Protocols
Protocol 1: Standard TBDMS Protection of a Primary Alcohol
-
Objective: To protect a primary hydroxyl group using TBDMS-Cl and imidazole.
-
Methodology:
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.[13]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
-
Objective: To deprotect a TBDMS ether using acetic acid.
-
Methodology:
-
Dissolve the TBDMS-protected compound in a 3:1 mixture of acetic acid and water.[8][13]
-
Stir the reaction at room temperature, monitoring by TLC. Cleavage can take several hours depending on the substrate.[8]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[8]
-
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
-
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
-
Methodology:
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) dropwise at 0 °C.
-
Stir the solution and monitor the reaction by TLC. Reaction time can range from 30 minutes to several hours.[8][13]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.[8]
-
Visualizations
Caption: Base-catalyzed migration of a TBDMS group via a pentacoordinate silicon intermediate.
Caption: A decision-making workflow for troubleshooting TBDMS migration at different synthetic stages.
Caption: Logic for selecting a silyl protecting group based on required chemical stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. Investigation of acetyl migrations in furanosides [beilstein-journals.org]
- 12. fiveable.me [fiveable.me]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Technical Support Center: Low-Temperature Paclitaxel Synthesis
Welcome to the technical support center for the low-temperature synthesis of paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this complex molecule under sub-ambient conditions.
Frequently Asked Questions (FAQs)
Q1: Why are low temperatures, such as -78 °C, so critical in many steps of paclitaxel total synthesis?
A1: Low temperatures are essential for controlling the reactivity and selectivity of many transformations involved in the total synthesis of paclitaxel.[1] The molecule's complex, highly functionalized, and stereochemically dense structure makes it susceptible to side reactions, rearrangements, and loss of stereocontrol. Conducting reactions at temperatures like -78 °C (the sublimation point of dry ice) helps to:
-
Minimize Side Reactions: By reducing the kinetic energy of the reactants, the formation of undesired byproducts is often suppressed, leading to cleaner reaction profiles and higher yields of the desired product.[1]
-
Enhance Stereoselectivity: Many key bond-forming events in paclitaxel synthesis are stereoselective. Low temperatures can amplify the energetic differences between the transition states leading to different stereoisomers, thus favoring the formation of the desired isomer.[1]
-
Control Highly Reactive Reagents: Organometallic reagents and strong bases, which are frequently used, are often highly reactive and can be difficult to control at ambient temperatures. Low temperatures moderate their reactivity, allowing for more controlled and predictable outcomes.
Q2: What are the most common temperature-sensitive steps in a linear synthesis approach like the Holton total synthesis?
A2: Several key stages in the Holton total synthesis of paclitaxel are particularly sensitive to temperature. These include:
-
The Chan Rearrangement: This step, crucial for forming a key carbon-carbon bond in the C-ring, is highly sensitive to the base used and is typically performed at -78 °C to control reactivity.[1]
-
Acyloin Group Introduction: The oxidation of an enolate to introduce the C2 acyloin group is another critical, low-temperature step. Performing this oxidation at low temperatures is vital for achieving the desired stereoselectivity.[1]
-
B-Ring Cyclization: The formation of the eight-membered B-ring is notoriously challenging. While various methods exist, temperature control is a key parameter to optimize in order to favor the desired intramolecular cyclization over intermolecular side reactions.
Q3: Beyond temperature, what other factors are crucial for the success of these low-temperature reactions?
A3: While precise temperature control is paramount, several other factors significantly influence the outcome of these reactions:
-
Reagent Purity and Stoichiometry: The purity of starting materials and the precise stoichiometry of reagents, especially strong bases like lithium tetramethylpiperidide (LTMP), are critical. Impurities can interfere with the desired reaction pathway.[1]
-
Solvent and Atmosphere: Anhydrous solvents and an inert atmosphere (e.g., argon) are typically required to prevent quenching of reactive intermediates by water or oxygen.[1]
-
Quenching Conditions: The method and timing of quenching the reaction are important. A careful and controlled quench is necessary to protonate intermediates without causing degradation.[1]
-
Enolate Formation Conditions: For reactions involving enolates, the conditions of their formation (base, solvent, temperature) are crucial as they can influence the geometry of the enolate and, consequently, the stereochemical outcome of subsequent reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Chan Rearrangement for C-Ring Formation
| Symptom | Potential Cause | Troubleshooting/Solution |
| Consistently low yield of the α-hydroxy ester intermediate. | Base Selection and Stoichiometry: The base, often Lithium Tetramethylpiperidide (LTMP), may be impure, improperly prepared, or used in incorrect stoichiometric amounts.[1] | Ensure the base is freshly prepared or properly titrated. Use an appropriate excess to ensure complete deprotonation. |
| Temperature Control: Fluctuations in the reaction temperature above the optimal -78 °C can lead to side reactions and decomposition.[1] | Maintain a stable and accurately monitored low-temperature bath throughout the addition of reagents and the reaction time. | |
| Substrate Purity: Impurities in the starting carbonate ester can interfere with the base and lead to undesired side reactions.[1] | Purify the starting material thoroughly before the reaction. | |
| Quenching Conditions: Improper quenching can lead to the degradation of the intermediate enolate.[1] | Quench the reaction slowly and at low temperature with a suitable proton source, such as saturated aqueous ammonium chloride. |
Issue 2: Poor Stereoselectivity in the Acyloin Group Introduction
| Symptom | Potential Cause | Troubleshooting/Solution |
| Formation of a mixture of diastereomers during the oxidation of the enolate. | Chiral Reagent Quality: The enantiopurity of the chiral oxidizing agent, such as (+)-Camphorsulfonyl oxaziridine, is critical for inducing the desired stereochemistry.[1] | Use a highly enantiopure oxidizing agent and ensure its stability. |
| Enolate Formation Conditions: The geometry of the enolate, influenced by the base, solvent, and temperature, can affect the facial selectivity of the oxidation.[1] | Strictly control the conditions for enolate formation. Experiment with different bases or solvent systems if necessary. | |
| Reaction Temperature: The oxidation is highly sensitive to temperature. Higher temperatures can erode the stereoselectivity.[1] | Perform the oxidation at the lowest practical temperature to maximize the energy difference between the diastereomeric transition states. |
Issue 3: Low Yields or Undesired Side Products in B-Ring Cyclization
| Symptom | Potential Cause | Troubleshooting/Solution |
| Low yields of the desired eight-membered ring product. | Unfavorable Precursor Conformation: The linear precursor may not readily adopt the conformation required for cyclization. | Modify protecting groups or adjacent functionalities to pre-organize the molecule into a conformation that favors cyclization. |
| Intermolecular Side Reactions: At higher concentrations, intermolecular reactions (e.g., polymerization) can compete with the desired intramolecular cyclization. | Perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. | |
| Inappropriate Cyclization Method: The chosen cyclization strategy (e.g., McMurry coupling, Dieckmann condensation) may not be optimal for the specific substrate. | Consider alternative cyclization strategies if optimization of the current method fails. |
Quantitative Data Summary
The following table summarizes typical yields for different paclitaxel production methods. It is important to note that yields for total synthesis are highly dependent on the specific route and the number of steps involved.
| Production Method | Typical Yield | Key Considerations |
| Extraction from Taxus brevifolia bark | 0.004% | Environmentally unsustainable and very low yield. |
| Semi-synthesis from 10-DAB | ~2% from needles (for 10-DAB) | Utilizes a more abundant precursor, leading to a higher overall yield. Still reliant on natural resources. |
| Plant Cell Culture | 1-3 mg/L up to 565 mg/L | Sustainable and scalable, but requires optimization of cell lines and culture conditions. |
| Total Synthesis (e.g., Holton) | <1% overall | Provides access to synthetic analogs and is not dependent on natural sources, but is very long, complex, and low-yielding.[1] |
Detailed Experimental Protocols
The following are generalized protocols for key low-temperature steps, based on procedures described in the context of the Holton total synthesis. Researchers should consult the primary literature for specific substrate details and safety information.
Experimental Protocol: Chan Rearrangement (Holton Synthesis)
-
Preparation: Under an inert argon atmosphere, dissolve the starting carbonate ester in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer and a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared and titrated solution of lithium tetramethylpiperidide (LTMP) in THF to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the internal temperature remains low.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, including extraction with an appropriate organic solvent, drying of the organic layer, and concentration under reduced pressure.
-
Purification: Purify the resulting α-hydroxy ester by column chromatography.
Experimental Protocol: Oxidation for Acyloin Group Introduction
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone precursor in anhydrous THF and cool to -78 °C. Slowly add a suitable base (e.g., a lithium amide base) to form the corresponding enolate.
-
Oxidizing Agent Addition: To the cold enolate solution, add a solution of a chiral oxidizing agent, such as (+)-camphorsulfonyl oxaziridine, in anhydrous THF dropwise.
-
Reaction: Maintain the reaction at a low temperature (e.g., -78 °C) and stir for the required time, monitoring by TLC.
-
Quenching and Workup: Quench the reaction at low temperature, followed by a standard aqueous workup as described in the previous protocol.
-
Purification: Purify the resulting α-hydroxy ketone product via column chromatography.
Visualizations
Paclitaxel Biosynthesis Pathway
The following diagram illustrates the major enzymatic steps in the biosynthesis of paclitaxel, a complex process that occurs in yew species.
Caption: Simplified overview of the paclitaxel biosynthesis pathway.
Troubleshooting Workflow for Low-Temperature Reactions
The logical workflow below can be used to diagnose and address common issues encountered during low-temperature synthesis steps.
References
Managing impurities in large-scale paclitaxel production
Welcome to the technical support center for large-scale paclitaxel production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in large-scale paclitaxel production?
A1: Impurities in paclitaxel production can originate from the natural source material, be introduced during the manufacturing process, or form as degradation products. Common impurities include structurally related taxanes like Cephalomannine and Baccatin III, as well as epimers and isomers of paclitaxel such as 7-epipaclitaxel.[1][2]
Q2: How do different production methods influence the impurity profile of paclitaxel?
A2: The source and method of production significantly impact the impurity profile. Paclitaxel sourced from Taxus species may contain a variety of related taxanes.[3] Semi-synthetic processes, which often utilize precursors like 10-deacetylbaccatin III (10-DAB), can introduce different sets of process-related impurities.[4] Plant cell culture methods may have a more controlled, but still complex, impurity profile.[5][6]
Q3: What are the regulatory standards for paclitaxel purity?
A3: Regulatory bodies like the United States Pharmacopeia (USP) provide monographs that specify the required purity of paclitaxel and list known impurities.[7][8] These standards are crucial for ensuring the safety and efficacy of the final drug product. Manufacturers must adhere to these standards, which often involve rigorous analytical testing to identify and quantify any impurities.
Troubleshooting Guides
This section provides practical guidance for addressing common challenges in paclitaxel purification.
Issue 1: Poor Separation of Paclitaxel and Cephalomannine
Symptoms:
-
Co-elution of paclitaxel and cephalomannine peaks in HPLC analysis.
-
Final product purity does not meet specifications due to high cephalomannine content.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate HPLC column selectivity. | Utilize a column with a different stationary phase. Pentafluorophenyl (PFP) columns can offer alternative selectivity for separating structurally similar, non-halogenated compounds like paclitaxel and its impurities.[7] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. Adjusting the ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous phase can significantly impact resolution.[9] |
| Ineffective initial purification steps. | Implement a pre-purification step to reduce the complexity of the mixture before HPLC. Techniques like solvent extraction or treatment with synthetic adsorbents can remove a significant portion of interfering compounds.[5][6] Liquid-liquid extraction with specific solvent systems, such as n-hexane with hexafluorobenzene, can improve selectivity for paclitaxel over cephalomannine.[10] |
Issue 2: Presence of Degradation Products in the Final Product
Symptoms:
-
Appearance of unexpected peaks in the chromatogram, identified as degradation products like 7-epipaclitaxel or 10-deacetylpaclitaxel.[1][2]
-
Reduced overall yield of paclitaxel.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Exposure to harsh pH conditions during extraction or purification. | Paclitaxel is susceptible to degradation under both acidic and basic conditions.[1][2] Maintain a neutral pH throughout the process and use buffers where appropriate. |
| Elevated temperatures during processing. | High temperatures can lead to the formation of degradation products.[1][2] Perform purification steps at controlled, lower temperatures whenever possible. |
| Exposure to light. | Paclitaxel can degrade upon exposure to light.[1][2] Protect all solutions and intermediate products from light by using amber glassware or by working under low-light conditions. |
Quantitative Data Summary
The following table summarizes common impurities found in paclitaxel production, their typical source, and the analytical techniques used for their identification and quantification.
| Impurity | Common Source(s) | Analytical Method(s) |
| Cephalomannine | Manufacturing Process | UPLC-MS/MS, HPLC |
| 7-epi-10-deacetylpaclitaxel | Manufacturing Process, Base-induced degradation, Light exposure | UPLC-MS/MS |
| 7-epipaclitaxel | Manufacturing Process, Acid/Base-induced degradation, High temperature, Light exposure | UPLC-MS/MS, HPLC |
| Baccatin III | Manufacturing Process, Acid/Base-induced degradation, High temperature, Light exposure | UPLC-MS/MS, HPLC |
| 10-deacetylpaclitaxel | Acid/Base-induced degradation, Hydrogen peroxide treatment, High temperature, Light exposure | UPLC-MS/MS, HPLC |
| Paclitaxel Isomers | Light exposure | UPLC-MS/MS |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Analytical Method for Paclitaxel Impurity Profiling using UPLC-MS/MS
This protocol provides a general framework for the identification and characterization of paclitaxel impurities.
-
Sample Preparation: Dissolve the paclitaxel sample in a suitable solvent, such as ethanol, to a known concentration.[1][2]
-
Chromatographic Separation:
-
Column: Use a high-resolution reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Flow Rate: Set a flow rate appropriate for the column dimensions.
-
-
Mass Spectrometry Analysis:
Protocol 2: Large-Scale Purification of Paclitaxel from Plant Cell Cultures
This protocol outlines a multi-step process for purifying paclitaxel to a high degree of purity.[5][6]
-
Solvent Extraction: Extract the biomass from the plant cell culture with an organic solvent to obtain a crude extract containing paclitaxel.[5][6]
-
Synthetic Adsorbent Treatment: Pass the crude extract through a column containing a synthetic adsorbent resin to remove interfering compounds.[5][6]
-
Precipitation: Perform a two-step precipitation process to further enrich the paclitaxel content.[5][6]
-
Reversed-Phase HPLC:
-
Column: Use a preparative C18 column.
-
Mobile Phase: Employ a suitable mobile phase to separate paclitaxel from less polar impurities.
-
-
Normal-Phase HPLC:
Visualizations
Caption: A typical workflow for the large-scale purification of paclitaxel.
Caption: A logical diagram for troubleshooting paclitaxel impurities.
References
- 1. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Paclitaxel Impurities - LKT Labs - Biochemicals for Life Science Research [lktlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Key Intermediates in Paclitaxel Semi-Synthesis: 2'-O-TBDMS-Paclitaxel vs. 7-O-TES-Baccatin III
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of Paclitaxel (Taxol®), a cornerstone in cancer chemotherapy, relies on the strategic use of protecting groups to navigate its complex molecular architecture. Among the myriad of intermediates, 7-O-triethylsilyl (TES)-Baccatin III and 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel represent two critical, yet functionally distinct, silylated compounds. This guide provides an objective comparison of their roles and performance in the synthesis of Paclitaxel, supported by available experimental data and detailed methodologies.
While both intermediates employ silyl ether protecting groups, their application occurs at different stages of the semi-synthetic pathway. 7-O-TES-Baccatin III is a pivotal precursor for the attachment of the C13 side chain, a crucial step for the drug's bioactivity. In contrast, 2'-O-TBDMS-Paclitaxel is a protected form of the final product, often utilized for specific chemical modifications or as a stable derivative.
At a Glance: Key Roles and Performance
| Feature | 7-O-TES-Baccatin III | This compound |
| Primary Role in Synthesis | Precursor for C13 side chain attachment | Protected derivative of the final Paclitaxel molecule |
| Key Reaction | Esterification with a protected side chain (e.g., β-lactam) | Deprotection to yield Paclitaxel |
| Protecting Group | Triethylsilyl (TES) at the C7 hydroxyl group | tert-Butyldimethylsilyl (TBDMS) at the 2' hydroxyl group |
| Significance | Enables the crucial coupling reaction for bioactivity | Facilitates specific modifications on the Paclitaxel core or side chain; enhances stability |
| Typical Yields (of key step) | Yields for the coupling step are generally high, often exceeding 90% under optimized conditions. | Deprotection yields are typically quantitative or near-quantitative under mild acidic conditions. |
| Purity Considerations | Purity of the coupled product is critical and often requires chromatographic purification to remove unreacted starting materials and diastereomers. | High purity is generally achievable after deprotection and straightforward purification. |
The Synthetic Journey: A Tale of Two Intermediates
The semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles of the yew tree, provides the context for understanding the utility of these two silylated intermediates.
The Central Role of 7-O-TES-Baccatin III in Side Chain Attachment
The attachment of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C13 position of the baccatin III core is a defining moment in Paclitaxel synthesis. Protecting the C7 hydroxyl group with a TES group is a common strategy to prevent side reactions during this crucial esterification. The Holton and Ojima methods, both employing a β-lactam as the side chain precursor, are prominent examples of this approach.
A Comparative Guide to Protecting Groups for Paclitaxel's 2'-Hydroxyl
For Researchers, Scientists, and Drug Development Professionals
The selective protection and deprotection of the 2'-hydroxyl group of paclitaxel is a critical consideration in the synthesis of its derivatives and prodrugs. The choice of protecting group significantly impacts reaction yields, stability of the intermediate, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common protecting groups for the 2'-hydroxyl of paclitaxel, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Comparison of Common Protecting Groups
The selection of an appropriate protecting group for the 2'-hydroxyl of paclitaxel is a trade-off between ease of introduction, stability during subsequent reactions, and the gentleness of removal to avoid degradation of the complex paclitaxel molecule. The following table summarizes the performance of several commonly employed protecting groups.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Key Characteristics |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Troc-Cl, Base (e.g., Pyridine) | ~41% (on 7-OH of baccatin III) | Zn, Acetic Acid | High | Stable to acidic conditions; Removed under reductive conditions. |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Base (e.g., DMAP) | ~75% (on 7-OH of baccatin III) | Trifluoroacetic Acid (TFA) or Formic Acid | High | Stable to basic conditions; Easily removed with acid. |
| TES (Triethylsilyl) | TES-Cl, Imidazole | High | HF-Pyridine, TBAF | Moderate to High | Good stability; Cleaved by fluoride ions. |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | ~80%[1] | HF-Pyridine | ~60%[1] | More stable than TES; Cleaved by fluoride ions. |
Note: Yields for Troc and Boc are reported for the 7-hydroxyl of baccatin III, a paclitaxel precursor, and may vary for the 2'-hydroxyl of paclitaxel.
Experimental Protocols
Detailed methodologies for the protection and deprotection of paclitaxel's 2'-hydroxyl are crucial for reproducible results.
Protection of 2'-Hydroxyl with TBDMS
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Pyridine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve paclitaxel in a mixture of pyridine and DMF.
-
Add imidazole and TBDMS-Cl to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting 2'-O-TBDMS-paclitaxel by column chromatography.[1] Reported Yield: 80%[1]
Deprotection of this compound
Materials:
-
This compound
-
Hydrogen fluoride-pyridine (HF-Py)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound in THF.
-
Add HF-Pyridine to the solution.
-
Stir the reaction mixture for 3 hours.
-
Monitor the deprotection by TLC.
-
After completion, carefully quench the reaction and perform a standard workup.
-
Purify the deprotected paclitaxel by column chromatography.[1] Reported Yield: 60%[1]
Deprotection of N-Boc Protected Amines (General Protocol)
While this protocol is for N-Boc deprotection, the principles can be adapted for the cleavage of a 2'-O-Boc group on paclitaxel, though specific conditions would need optimization.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by appropriate methods.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for selecting a 2'-hydroxyl protecting group.
Conclusion
The optimal protecting group for the 2'-hydroxyl of paclitaxel depends on the specific synthetic strategy. For reactions requiring basic conditions, a Boc group is a suitable choice due to its stability and ease of removal with mild acid. In contrast, if subsequent steps involve acidic conditions, a Troc group, which is removed reductively, would be more appropriate. Silyl ethers like TES and TBDMS offer good yields and are particularly useful when orthogonality is required, as they are cleaved under specific fluoride-containing conditions that do not affect many other protecting groups. The provided experimental data and protocols serve as a valuable starting point for researchers to develop and optimize their synthetic routes for novel paclitaxel derivatives.
References
Unambiguous Structural Verification of 2'-O-TBDMS-Paclitaxel: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates and final active pharmaceutical ingredients is paramount. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 2'-O-TBDMS-Paclitaxel, a key protected derivative of the widely used anticancer drug, Paclitaxel. The supporting experimental data underscores the power of 2D NMR in providing unambiguous structural elucidation.
The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position of Paclitaxel is a common strategy in the synthesis of various Paclitaxel derivatives. Verifying the precise location of this silyl group is critical, as protection at other hydroxyl groups can lead to undesired side products and impact the efficacy and safety of the final compound. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers a comprehensive and definitive method for establishing atomic connectivity.
Comparative Analysis of Structural Validation Methods
The structural integrity of this compound can be assessed using several analytical methods. Below is a comparison of the utility of 2D NMR with alternative techniques such as Mass Spectrometry, X-ray Crystallography, and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations). Unambiguous assignment of all proton and carbon signals. | Provides a complete structural map in solution, confirming the exact site of silylation. Non-destructive. | Requires a relatively larger amount of pure sample. Data acquisition and interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires a very small amount of sample. Provides elemental composition with high-resolution MS.[1][2][3][4][5] | Does not definitively distinguish between isomers with the same mass (e.g., 2'-O- vs. 7-O-TBDMS-Paclitaxel). Fragmentation patterns can be complex and may not provide unambiguous connectivity information. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state.[6][7][8][9] | Provides the absolute and unequivocal structure of the molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be representative of the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. Provides a characteristic "fingerprint" for the molecule.[10][11][12][13][14] | Provides limited information on the overall molecular structure and connectivity. Does not distinguish between isomers with similar functional groups. |
Definitive Structural Validation by 2D NMR
Two-dimensional NMR spectroscopy provides unparalleled detail for structural elucidation in solution. The key experiments for validating the structure of this compound are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Key 2D NMR Correlations for this compound
The following table summarizes the expected key 2D NMR correlations that would confirm the placement of the TBDMS group at the 2'-position.
| Correlation Type | Correlating Nuclei | Significance for this compound |
| COSY | H-2' / H-3' | Confirms the connectivity between the protons on the side chain, establishing the spin system. |
| HSQC | H-2' / C-2' | Directly correlates the proton at the silylated position to its attached carbon. |
| HMBC | Protons of TBDMS group / C-2' | A crucial long-range correlation (typically 2-3 bonds) that definitively links the silyl protecting group to the 2'-carbon of the Paclitaxel backbone. |
| HMBC | H-3' / C-2' | Further confirms the connectivity within the side chain. |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions.
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: Approximately 10-15 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
Acquisition Parameters:
-
¹H NMR: A standard proton experiment is run to obtain a one-dimensional spectrum for reference.
-
COSY: A gradient-selected COSY experiment is performed to identify ¹H-¹H correlations.
-
HSQC: A phase-sensitive HSQC experiment with gradient coherence selection is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC experiment is acquired to establish long-range ¹H-¹³C connectivities. The experiment is optimized for a long-range coupling constant of 8 Hz.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using 2D NMR.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
- 4. IBS Publications Repository: Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry [pr.ibs.re.kr]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. X-ray diffraction from paclitaxel-loaded zwitterionic and cationic model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Near Infrared Spectroscopic Combined with Partial Least Squares and Radial Basis Function Neural Network to Analyze Paclitaxel Concentration in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence anisotropy, FT-IR spectroscopy and 31-P NMR studies on the interaction of paclitaxel with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Paclitaxel Silicate Ester Prodrugs: A Comparative Cytotoxicity Analysis
A novel prodrug strategy aims to enhance the therapeutic window of paclitaxel by improving its solubility and tumor-targeting capabilities. This guide provides a comparative analysis of the in vitro cytotoxicity of various paclitaxel silicate ester prodrugs against the parent drug, supported by experimental data and detailed protocols for researchers in drug development.
Paclitaxel, a potent anti-mitotic agent, is a cornerstone of chemotherapy for a variety of cancers, including breast, ovarian, and lung cancer.[1] Its clinical efficacy, however, is hampered by poor water solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and other side effects.[2][3] To circumvent these limitations, researchers have explored various prodrug strategies, including the development of paclitaxel silicate esters.[4][5][6] These prodrugs are designed to be more hydrophobic, facilitating their incorporation into nanoparticle delivery systems, and to hydrolyze back to the active paclitaxel form under physiological conditions.[4][7][8]
This guide delves into the cytotoxic effects of a series of paclitaxel-silicate ester prodrugs, comparing their potency with that of the parent paclitaxel. The data presented is derived from in vitro studies on the MDA-MB-231 human breast cancer cell line.
Comparative Cytotoxicity of Paclitaxel and Silicate Ester Prodrugs
The in vitro cytotoxicity of paclitaxel and its silicate ester prodrugs was evaluated using a 72-hour assay against the MDA-MB-231 triple-negative breast cancer cell line.[4][9] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound.
| Compound | R Group in -OSi(OR)₃ | IC50 (nM) in MDA-MB-231 Cells |
| Paclitaxel (PTX) | N/A | 10 ± 2 |
| PTX-Silicate Ester 1 | Methyl (Me) | 12 ± 3 |
| PTX-Silicate Ester 2 | Ethyl (Et) | 15 ± 4 |
| PTX-Silicate Ester 3 | Isopropyl (iPr) | 35 ± 8 |
| PTX-Silicate Ester 4 | tert-Butyl (tBu) | >1000 |
Data is presented as the mean ± standard deviation from at least three independent experiments.
The results indicate that the cytotoxicity of the paclitaxel-silicate ester prodrugs is influenced by the steric bulk of the alkyl group (R) in the silicate ester. Prodrugs with smaller alkyl groups, such as methyl and ethyl, exhibited IC50 values comparable to that of the parent paclitaxel.[4][9] This suggests that these prodrugs are efficiently hydrolyzed back to the active paclitaxel form either in the cell culture medium or intracellularly.[4][9] As the steric hindrance of the alkyl group increases (e.g., isopropyl and tert-butyl), the cytotoxicity of the prodrugs decreases significantly. This is likely due to a slower rate of hydrolysis, resulting in a lower concentration of active paclitaxel being released within the 72-hour assay period.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxicity of paclitaxel and its prodrugs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
1. Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
2. Drug Treatment:
-
Prepare stock solutions of paclitaxel and the silicate ester prodrugs in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours.
3. MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Mechanism of Action: Paclitaxel-Induced Cytotoxicity
Paclitaxel exerts its cytotoxic effects primarily by interfering with the normal function of microtubules.[1][11] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11][12]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
The signaling cascade initiated by paclitaxel-induced microtubule disruption involves the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[13] This shift promotes the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[13]
Experimental Workflow
The overall workflow for the cytotoxicity assessment of paclitaxel silicate ester prodrugs is a multi-step process that begins with the synthesis of the prodrugs and culminates in the evaluation of their biological activity.
Caption: Workflow for cytotoxicity testing of paclitaxel prodrugs.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of a new paclitaxel formulation, Pacliex, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Nanoparticles Containing High Loads of Paclitaxel-Silicate Prodrugs: Formulation, Drug Release, and Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicate esters of paclitaxel and docetaxel: synthesis, hydrophobicity, hydrolytic stability, cytotoxicity, and prodrug potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of TBDMS and TIPS Protecting Groups
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious selection of protecting groups for hydroxyl functionalities is paramount. Among the diverse arsenal of available protecting groups, silyl ethers have established themselves as highly versatile and widely utilized tools due to their ease of installation, general stability, and selective removal under specific conditions. This guide provides a detailed comparison of two of the most common bulky silyl ether protecting groups: tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS). This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Increased steric hindrance around the silicon-oxygen bond impedes the approach of nucleophiles or acids, thereby enhancing the stability of the protecting group.[1]
Relative Stability Overview
The general order of stability for common silyl ethers under acidic conditions has been well-established as: TMS < TES < TBDMS < TIPS < TBDPS.[1] This trend highlights the significantly greater stability of TIPS ethers compared to TBDMS ethers in acidic environments. Under basic conditions, the stability order is generally TMS < TES < TBDMS ≈ TBDPS < TIPS , again indicating the superior stability of the TIPS group.[1]
The enhanced stability of the TIPS group allows for the selective deprotection of a TBDMS group in the presence of a TIPS group, a crucial strategy in complex syntheses.[2][3]
Quantitative Stability Data
| Protecting Group | Relative Stability to Acidic Hydrolysis (vs. TMS=1) | Relative Stability to Basic Hydrolysis (vs. TMS=1) |
| TBDMS (TBS) | ~20,000[4][5] | ~20,000[4][5] |
| TIPS | ~700,000[4][5] | ~100,000[4][5] |
This data illustrates that the TIPS group is approximately 35 times more stable than the TBDMS group under acidic conditions and about 5 times more stable under basic conditions.
Comparative Deprotection Data
The following table provides a summary of common deprotection conditions for TBDMS and TIPS ethers, highlighting the milder conditions required for TBDMS cleavage.
| Protecting Group | Deprotection Conditions | Observations |
| TBDMS (TBS) | Acidic: Acetic acid/THF/H₂O, CSA in MeOH, PPTS in MeOH[1][4][5] | Cleaved by mild to strong acids. Cleavage can occur over several hours at room temperature with mild acids.[1] |
| Basic: Stable to most aqueous bases.[1] | Generally stable, but can be cleaved under forcing basic conditions. | |
| Fluoride: TBAF in THF, HF-Pyridine, TAS-F[1][6] | Commonly and efficiently cleaved by fluoride sources. Reaction times can range from minutes to hours depending on the substrate. | |
| TIPS | Acidic: Stronger acids required (e.g., TFA)[1] | Highly stable to most acidic conditions that cleave TBDMS ethers.[7] |
| Basic: Very stable to basic conditions.[1] | The most stable among common silyl ethers in basic media.[1] | |
| Fluoride: TBAF in THF (often requiring longer reaction times or elevated temperatures)[1] | Cleavable by fluoride, but typically requires more forcing conditions than TBDMS.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and selective removal of protecting groups.
Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To selectively deprotect a primary TBDMS ether in the presence of a TIPS ether using a mild acid.
Materials:
-
TBDMS-protected alcohol substrate
-
Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in a 1:1 mixture of MeOH and DCM (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of CSA (e.g., 0.1 equiv.) or PPTS (e.g., 0.2 equiv.) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 to 16 hours, depending on the steric environment of the silyl ether.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Dilute the reaction mixture with dichloromethane.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the stability of TBDMS and TIPS.
Caption: General experimental workflow for silyl ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Paclitaxel and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the widely-used anticancer drug paclitaxel and its natural precursors, baccatin III and 10-deacetylbaccatin III. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
Paclitaxel, a potent chemotherapeutic agent, exerts its anticancer effects by binding to β-tubulin and stabilizing microtubules. This action disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. In contrast, its precursors, baccatin III and 10-deacetylbaccatin III, exhibit significantly lower cytotoxic activity. Notably, baccatin III, while possessing some anticancer properties, functions through a different mechanism—it inhibits tubulin polymerization. The biological activity of 10-deacetylbaccatin III is the least potent of the three, with its primary significance being a key intermediate in the semi-synthesis of paclitaxel.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the cytotoxic and tubulin-binding activities of paclitaxel, baccatin III, and 10-deacetylbaccatin III. It is important to note that direct side-by-side comparisons in the same experimental settings are limited in the published literature.
| Compound | Target/Assay | Cell Line(s) | IC50 / Activity | Mechanism of Action on Tubulin |
| Paclitaxel | Cytotoxicity | Various Cancer Cell Lines | Typically in the low nanomolar range (e.g., 2.5-7.5 nM)[1] | Promotes tubulin polymerization and stabilizes microtubules[2] |
| Baccatin III | Cytotoxicity | Various Cancer Cell Lines | In the micromolar range (e.g., 8-50 µM) | Inhibits tubulin polymerization[3] |
| Tubulin Binding | N/A | Binds to tubulin, competes with colchicine | N/A | |
| 10-Deacetylbaccatin III | Cytotoxicity | Various Cancer Cell Lines | Significantly less cytotoxic than paclitaxel (reported to be ~1/1000th the cytotoxicity of docetaxel, a paclitaxel analog)[4] | Weakly promotes microtubule stabilization, significantly less potent than paclitaxel[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of paclitaxel, baccatin III, or 10-deacetylbaccatin III and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound (paclitaxel, baccatin III, or 10-deacetylbaccatin III) at various concentrations.
-
Initiation of Polymerization: Add GTP to the tubulin solution to a final concentration of 1 mM and then add the tubulin/GTP mixture to the wells containing the test compounds.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the rate and extent of polymerization in the presence of the test compounds to a control (vehicle-treated) sample.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in the presence of the test compounds for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Paclitaxel Signaling Pathway
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Comparison
Caption: Workflow for comparing the biological activities.
Logical Relationship of Biological Activities
Caption: Comparative biological activities of paclitaxel and its precursors.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-Deacetylbaccatin III - Explore the Science & Experts | ideXlab [idexlab.com]
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of paclitaxel and its related substances is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of paclitaxel and its related substances, supported by experimental data and detailed methodologies.
Principle of Separation: HPLC and UPLC
Both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The primary distinction between the two lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns with sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the larger particles (typically 3-5 µm) used in HPLC.[1][2] To accommodate these smaller particles and maintain an optimal flow rate, UPLC systems operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems (up to 6,000 psi).[3]
This fundamental difference leads to several key performance advantages for UPLC, including faster analysis times, improved resolution, and enhanced sensitivity.[3][4][5]
Performance Comparison: HPLC vs. UPLC
The following table summarizes the key performance differences between HPLC and UPLC for the analysis of paclitaxel and its related substances, based on data from various studies.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 30 - 60 minutes[6][7] | < 10 minutes[1][8] | Significantly higher throughput |
| Resolution | Good, but may require longer run times for critical pairs | Superior, sharper peaks and better separation of closely related impurities[4][5] | Improved accuracy in impurity profiling |
| Sensitivity (LOD/LOQ) | Adequate for routine analysis | Generally higher due to narrower peaks and reduced band broadening[3][5] | Better detection of trace-level impurities |
| Solvent Consumption | Higher due to longer run times and larger column dimensions | Significantly lower[4][5] | Reduced operational costs and environmental impact |
| System Backpressure | Lower (< 6,000 psi) | Significantly higher (> 15,000 psi)[2] | Requires specialized instrumentation |
| Column Particle Size | 3 - 5 µm | < 2 µm[1] | Key to enhanced efficiency |
Experimental Protocols
Detailed methodologies for the analysis of paclitaxel and its related substances using both HPLC and UPLC are provided below. These protocols are based on established methods found in the literature.[6][7][9][10]
HPLC Method for Paclitaxel and Related Substances
-
Mobile Phase: Gradient elution with Acetonitrile and Water[6][10]
-
Gradient Program: A typical gradient might start at a lower acetonitrile concentration and gradually increase to elute the more hydrophobic impurities.
-
-
Flow Rate: 1.0 - 1.5 mL/min[6]
-
Injection Volume: 10 - 20 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and acetic acid.[6][10]
UPLC Method for Paclitaxel and Related Substances
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size[11]
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in Water[8][12]
-
Gradient Program: A rapid gradient can be employed due to the higher efficiency of the UPLC column.
-
-
Detection: UV-PDA (Photodiode Array) at 228 nm or MS/MS for higher sensitivity and specificity[9][12][13]
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 1 - 5 µL
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent like acetonitrile or methanol.
Paclitaxel Related Substances
The analysis of related substances is crucial for controlling the impurity profile of paclitaxel. Common related substances that need to be separated and quantified include:
UPLC often provides superior resolution for these and other minor impurities, allowing for more accurate quantification and a better understanding of the drug substance's purity.[9][13]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chromatographic analysis and the logical relationship between the key parameters of HPLC and UPLC.
Conclusion
For the analysis of paclitaxel and its related substances, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[4][5] The shorter analysis times lead to increased sample throughput and reduced solvent consumption, resulting in lower operational costs and a more environmentally friendly method.[2][4][5] The superior resolution of UPLC allows for more accurate impurity profiling, which is critical for ensuring drug quality and meeting regulatory requirements.
While HPLC remains a robust and reliable technique, the adoption of UPLC can lead to substantial improvements in laboratory efficiency and data quality for the analysis of paclitaxel and its related substances. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available instrumentation.
References
- 1. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. biomedres.us [biomedres.us]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel-Cholesterol Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Paclitaxel in Human Plasma by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Tubulin-Bound Paclitaxel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of paclitaxel and its derivatives in binding to tubulin and promoting microtubule assembly. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in research and drug development.
Introduction to Paclitaxel and its Mechanism of Action
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[1][2] It binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules.[1][2] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization, leading to the formation of overly stable and non-functional microtubule bundles.[1][2] The disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3]
The complex chemical structure of paclitaxel, featuring a tetracyclic taxane core and a C-13 side chain, has been the subject of extensive research to develop derivatives with improved efficacy, solubility, and reduced side effects.[4][5] Understanding the conformational changes in both the drug and tubulin upon binding is critical for the rational design of new and more effective taxane-based therapies.
Comparative Performance of Paclitaxel Derivatives
The efficacy of paclitaxel derivatives is often evaluated based on their ability to promote tubulin polymerization and their cytotoxic effects on cancer cells. The following tables summarize key performance indicators for paclitaxel and some of its well-studied derivatives.
Table 1: In Vitro Tubulin Assembly Promotion
The half-maximal effective concentration (EC50) for tubulin polymerization indicates the concentration of a compound required to achieve 50% of the maximal microtubule assembly. A lower EC50 value signifies greater potency in promoting polymerization.
| Compound | EC50 (µM) for Tubulin Assembly | Reference(s) |
| Paclitaxel | 23 | [6] |
| Docetaxel | 11 | [6] |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | 4.7 | [6] |
Table 2: Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that inhibits 50% of cell growth. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15 | [7] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | [7] | |
| A549 | Lung Cancer | 10 - 50 | [7] | |
| HCT116 | Colon Cancer | 8 - 30 | [7] | |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | [7] | |
| CA46 | Burkitt Lymphoma | 40 | [6] | |
| HeLa | Cervical Cancer | 1.83 ± 0.03 | [8] | |
| Docetaxel | MCF-7 | Breast Cancer | 1.5 - 10 | [7] |
| MDA-MB-231 | Breast Cancer | 2 - 12 | [7] | |
| A549 | Lung Cancer | 5 - 25 | [7] | |
| HCT116 | Colon Cancer | 4 - 15 | [7] | |
| OVCAR-3 | Ovarian Cancer | 2 - 10 | [7] | |
| CA46 | Burkitt Lymphoma | 10 | [6] | |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | CA46 | Burkitt Lymphoma | 3 | [6] |
| Pyridine Derivative S1 | HeLa | Cervical Cancer | 3.25 ± 1.19 µM | [8] |
| Pyridine Derivative S22 | HeLa | Cervical Cancer | 2.37 ± 0.49 µM | [8] |
| Benzofuran Derivative 13b | HeLa | Cervical Cancer | 1.33 ± 0.11 µM | [8] |
| Benzofuran Derivative 14 | HeLa | Cervical Cancer | 0.15 ± 0.04 µM | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the interaction of paclitaxel derivatives with tubulin.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[9][10]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (paclitaxel derivatives) and vehicle control (e.g., DMSO)
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare a 10x working stock of the test compounds in the appropriate buffer.
-
Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. A typical mix contains tubulin (final concentration 2-3 mg/mL), General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter dye (e.g., 10 µM DAPI).[10][11]
-
Assay Setup: In a pre-warmed 96-well plate, add the 10x test compound dilutions or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To start the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every 60 seconds for 60-90 minutes.[11]
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates microtubule polymerization. The EC50 value can be calculated from the dose-response curves.
X-ray Crystallography of Tubulin-Ligand Complexes
X-ray crystallography provides high-resolution structural information about the binding of paclitaxel derivatives to the tubulin heterodimer.
General Workflow:
-
Protein Expression and Purification: Express and purify high-quality, stable αβ-tubulin.
-
Crystallization:
-
Co-crystallization: Crystallize the tubulin-ligand complex by mixing the purified tubulin with the paclitaxel derivative before setting up crystallization trials.
-
Soaking: Soak pre-existing apo-tubulin crystals in a solution containing the paclitaxel derivative.[12]
-
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to calculate an electron density map.
-
Model Building and Refinement: Build an atomic model of the tubulin-ligand complex into the electron density map and refine it to obtain the final structure.[13]
Cryo-Electron Microscopy (Cryo-EM) of Microtubule-Ligand Complexes
Cryo-EM is a powerful technique to visualize the structure of microtubules in a near-native state and to determine how paclitaxel derivatives affect their structure.
General Workflow:
-
Microtubule Polymerization: Polymerize purified tubulin in the presence of the paclitaxel derivative and a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.[14]
-
Grid Preparation and Vitrification: Apply the microtubule solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the microtubules in a thin layer of vitreous ice.[15]
-
Data Collection: Collect a large number of images of the vitrified microtubules using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use computational methods to align the images of individual microtubule segments and reconstruct a three-dimensional map of the microtubule-ligand complex.[16]
-
Model Building and Analysis: Fit an atomic model of the tubulin-ligand complex into the cryo-EM map to analyze the binding interactions and conformational changes.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of Microtubule Stabilization by Paclitaxel
The following diagram illustrates the key steps in the mechanism of action of paclitaxel, leading to cell cycle arrest and apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Conformational Analysis
This diagram outlines the general workflow for studying the conformational changes induced by paclitaxel derivatives.
Caption: Workflow for analyzing paclitaxel derivatives.
Structure-Activity Relationship of Paclitaxel Derivatives
This diagram illustrates the logical relationship between modifications at different positions of the paclitaxel molecule and their impact on biological activity.
Caption: Key structural determinants of paclitaxel activity.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 16. A Cryo-EM Method for Near-atomic Structures in the Intricate Networks | Molecular Biophysics and Biochemistry [mbb.yale.edu]
A Head-to-Head Comparison: Nab-Paclitaxel vs. Conventional Paclitaxel in Oncology
A comprehensive analysis of nanoparticle albumin-bound (nab)-paclitaxel and solvent-based paclitaxel reveals notable differences in efficacy and safety across various cancer types. This guide synthesizes key findings from pivotal clinical trials in metastatic breast cancer, early-stage breast cancer, non-small cell lung cancer, and pancreatic cancer, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and methodologies.
The reformulation of paclitaxel into a nanoparticle albumin-bound suspension, known as nab-paclitaxel, represents a significant advancement in chemotherapy delivery. By eliminating the need for solvents like Cremophor EL, which is associated with hypersensitivity reactions and toxicities, nab-paclitaxel allows for the administration of higher doses of the active drug over a shorter infusion time without the necessity for corticosteroid and antihistamine premedication.[1] This guide delves into the comparative efficacy, safety, and mechanisms of action of nab-paclitaxel versus its conventional, solvent-based counterpart.
Mechanism of Action: Leveraging Albumin for Targeted Delivery
Nab-paclitaxel's unique formulation utilizes the natural transport properties of albumin.[1] The paclitaxel-loaded albumin nanoparticles are transported across the endothelial cells of blood vessels via a process called transcytosis, which is mediated by the gp60 receptor and caveolin-1.[2] This facilitates a higher concentration of paclitaxel within the tumor microenvironment.[3] Furthermore, the albumin-binding protein SPARC (Secreted Protein, Acidic and Rich in Cysteine), which is often overexpressed in various tumors, is thought to contribute to the accumulation of nab-paclitaxel in cancerous tissues, thereby enhancing its antitumor activity.[4][5]
Efficacy in Metastatic Breast Cancer
In a pivotal phase III trial for metastatic breast cancer (MBC), nab-paclitaxel demonstrated superior efficacy compared to conventional paclitaxel.[6] Patients treated with nab-paclitaxel had a significantly higher overall response rate (ORR) and a longer time to tumor progression.[6] Notably, this was achieved despite a higher dose of paclitaxel being delivered in the nab-paclitaxel arm, highlighting the improved therapeutic index of the nanoparticle formulation.[6]
| Efficacy Outcome | Nab-Paclitaxel (260 mg/m²) | Conventional Paclitaxel (175 mg/m²) | p-value |
| Overall Response Rate | 33% | 19% | 0.001 |
| Time to Tumor Progression | 23.0 weeks | 16.9 weeks | 0.006 |
| Data from the pivotal phase III trial in metastatic breast cancer.[6] |
Neoadjuvant Treatment of Early-Stage Breast Cancer
The GeparSepto phase III trial evaluated the efficacy of nab-paclitaxel versus conventional paclitaxel as part of neoadjuvant therapy for patients with early-stage breast cancer. The study found that a significantly higher percentage of patients receiving nab-paclitaxel achieved a pathological complete response (pCR), indicating the absence of invasive cancer in the breast and lymph nodes at the time of surgery.[7] This superior pCR rate was observed across different breast cancer subtypes, including triple-negative breast cancer.[7]
| Efficacy Outcome | Nab-Paclitaxel | Conventional Paclitaxel | p-value |
| Pathological Complete Response (pCR) | 38% | 29% | <0.001 |
| Data from the GeparSepto (GBG 69) phase III trial.[7] |
Application in Non-Small Cell Lung Cancer
In the first-line treatment of advanced non-small cell lung cancer (NSCLC), a phase III trial (CA031) compared nab-paclitaxel in combination with carboplatin to conventional paclitaxel plus carboplatin. The study met its primary endpoint, demonstrating a significantly higher overall response rate for the nab-paclitaxel arm.[8][9] While there was no significant difference in overall survival (OS) for the entire study population, subgroup analyses suggested potential survival benefits in certain patient populations.[9]
| Efficacy Outcome | Nab-Paclitaxel + Carboplatin | Conventional Paclitaxel + Carboplatin | p-value |
| Overall Response Rate | 33% | 25% | 0.005 |
| Progression-Free Survival (Median) | 6.3 months | 5.8 months | Not Significant |
| Overall Survival (Median) | 12.1 months | 11.2 months | Not Significant |
| Data from the CA031 phase III trial in advanced NSCLC.[9] |
Advancements in Pancreatic Cancer Treatment
The MPACT phase III trial was a landmark study in metastatic pancreatic cancer, a notoriously difficult-to-treat malignancy. The trial compared the combination of nab-paclitaxel and gemcitabine to gemcitabine alone. The results showed a statistically significant improvement in overall survival, progression-free survival (PFS), and overall response rate for the combination arm, establishing nab-paclitaxel plus gemcitabine as a standard of care for this patient population.[10]
| Efficacy Outcome | Nab-Paclitaxel + Gemcitabine | Gemcitabine Alone | p-value |
| Overall Survival (Median) | 8.5 months | 6.7 months | <0.001 |
| Progression-Free Survival (Median) | 5.5 months | 3.7 months | <0.001 |
| Overall Response Rate | 23% | 7% | <0.001 |
| Data from the MPACT phase III trial in metastatic pancreatic cancer.[10] |
Safety and Tolerability Profile
A key advantage of nab-paclitaxel is its improved safety profile regarding hypersensitivity reactions due to the absence of solvents.[1] However, the toxicity profiles of the two drugs do differ. In the metastatic breast cancer setting, while grade 4 neutropenia was less frequent with nab-paclitaxel despite a higher paclitaxel dose, grade 3 sensory neuropathy was more common, though it was generally manageable and reversible.[6] In the GeparSepto trial, peripheral sensory neuropathy was also more frequent in the nab-paclitaxel arm.[7] In the NSCLC trial, the nab-paclitaxel combination was associated with lower rates of grade ≥3 neutropenia, peripheral neuropathy, arthralgia, and myalgia, but higher rates of anemia and thrombocytopenia.
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
Pivotal Phase III Trial in Metastatic Breast Cancer
-
Objective: To compare the efficacy and safety of nab-paclitaxel with conventional paclitaxel in patients with metastatic breast cancer.
-
Design: This was a randomized, multicenter, open-label, phase III study.
-
Patient Population: Patients with metastatic breast cancer were enrolled.
-
Treatment Arms:
-
Nab-paclitaxel: 260 mg/m² administered intravenously over 30 minutes every 3 weeks without premedication.
-
Conventional paclitaxel: 175 mg/m² administered intravenously over 3 hours every 3 weeks with standard premedication (corticosteroids and antihistamines).
-
-
Primary Endpoint: Overall response rate.
-
Secondary Endpoints: Time to tumor progression, progression-free survival, and overall survival.
GeparSepto (GBG 69) Phase III Trial in Early-Stage Breast Cancer
-
Objective: To compare the efficacy of neoadjuvant nab-paclitaxel with conventional paclitaxel in achieving pathological complete response in patients with early breast cancer.
-
Design: A randomized, open-label, phase III trial.
-
Patient Population: 1,229 women with previously untreated unilateral or bilateral primary invasive breast cancer.
-
Treatment Arms:
-
Nab-paclitaxel: 125 mg/m² (initially 150 mg/m²) intravenously weekly for 12 weeks, followed by 4 cycles of epirubicin and cyclophosphamide.
-
Conventional paclitaxel: 80 mg/m² intravenously weekly for 12 weeks, followed by 4 cycles of epirubicin and cyclophosphamide.
-
-
Primary Endpoint: Pathological complete response (pCR), defined as the absence of invasive and in situ tumors in the breast and axillary nodes (ypT0 ypN0).
CA031 Phase III Trial in Non-Small Cell Lung Cancer
-
Objective: To compare the efficacy and safety of nab-paclitaxel plus carboplatin with conventional paclitaxel plus carboplatin in the first-line treatment of advanced NSCLC.
-
Design: A randomized, open-label, multinational phase III trial.
-
Patient Population: 1,052 patients with locally advanced or metastatic NSCLC who were not candidates for curative surgery or radiation.
-
Treatment Arms:
-
Nab-paclitaxel arm: nab-paclitaxel 100 mg/m² administered as a weekly infusion, plus carboplatin (AUC 6 mg·min/mL) every 3 weeks.
-
Conventional paclitaxel arm: paclitaxel 200 mg/m² administered every 3 weeks, plus carboplatin (AUC 6 mg·min/mL) every 3 weeks.
-
-
Primary Endpoint: Overall response rate, assessed by an independent radiology review.
MPACT Phase III Trial in Pancreatic Cancer
-
Objective: To evaluate the efficacy and safety of nab-paclitaxel plus gemcitabine compared with gemcitabine alone in patients with metastatic pancreatic cancer.
-
Design: An international, randomized, open-label phase III trial.
-
Patient Population: 861 patients with previously untreated metastatic adenocarcinoma of the pancreas.
-
Treatment Arms:
-
Combination arm: nab-paclitaxel 125 mg/m² followed by gemcitabine 1000 mg/m² on days 1, 8, and 15 of each 28-day cycle.
-
Monotherapy arm: gemcitabine 1000 mg/m² weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 of each 28-day cycle.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival and overall response rate.
References
- 1. Dose modification and efficacy of nab-paclitaxel plus gemcitabine vs. gemcitabine for patients with metastatic pancreatic cancer: phase III MPACT trial - Scheithauer - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. GeparSepto | GBG [gbg.de]
- 4. onclive.com [onclive.com]
- 5. Nab-paclitaxel Approved in First-line Metastatic NSCLC - The ASCO Post [ascopost.com]
- 6. Phase III trial of nanoparticle albumin-bound paclitaxel compared with polyethylated castor oil-based paclitaxel in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Dose modification and efficacy of nab-paclitaxel plus gemcitabine vs. gemcitabine for patients with metastatic pancreatic cancer: phase III MPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of recurrent and platinum-refractory stage IV non-small cell lung cancer with nanoparticle albumin-bound paclitaxel (nab-paclitaxel) as a single agent - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Deprotection Strategies in Complex Synthesis
In the intricate field of complex natural product synthesis, the ability to selectively unmask one functional group among many is paramount. Orthogonal deprotection is a foundational strategy that allows for the sequential removal of specific protecting groups, each with unique cleavage conditions, without affecting others within the same molecule.[1][2] This precise control is crucial for the successful construction of multifaceted molecules, minimizing unwanted side reactions and improving overall efficiency.[1][3]
This guide provides a comparative overview of common orthogonal protecting group strategies, supported by data tables and a representative experimental protocol, to assist researchers in designing robust synthetic routes.
The Principle of Orthogonality
An orthogonal set is a collection of protecting groups where each group can be removed by a specific set of reagents and conditions that do not affect the other groups in the set.[4] This allows a chemist to perform multi-step transformations on a complex substrate in a planned and predictable sequence. The ideal protecting group is easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and can be removed selectively in high yield under mild conditions.[5]
The logical basis of this strategy is illustrated below. A molecule bearing three distinct protecting groups (PG1, PG2, PG3) can be selectively deprotected at any of the three sites by applying the corresponding unique reagent (A, B, or C).
Comparison of Common Orthogonal Protecting Group Sets
The selection of a protecting group strategy is dictated by the stability of the groups to various reaction conditions. The following table summarizes common protecting groups, categorized into orthogonal sets based on their primary cleavage mechanism.
| Orthogonal Set | Protecting Group (Abbr.) | Functional Group Protected | Deprotection Conditions | Stable To |
| Acid-Labile | tert-Butoxycarbonyl (Boc) | Amine, Hydroxyl | Strong Acid (TFA, HCl)[6][7] | Base, H₂, Fluoride |
| tert-Butyl (tBu) | Carboxyl, Hydroxyl, Thiol | Strong Acid (TFA)[7] | Base, H₂, Fluoride | |
| Trityl (Trt) | Amine, Hydroxyl | Mild/Weak Acid (AcOH, DCA)[7] | Base, H₂, Fluoride | |
| Dimethoxytrityl (DMT) | Hydroxyl (primary) | Very Weak Acid (e.g., 3% TCA)[8] | Base, H₂, Fluoride | |
| p-Methoxybenzyl (PMB) | Alcohol, Amine | Oxidative (DDQ, CAN), Strong Acid[8][9] | Base, H₂, Fluoride | |
| Base-Labile | 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (20% Piperidine in DMF)[2][7] | Acid, H₂, Fluoride |
| Acetyl (Ac), Benzoyl (Bz) | Alcohol, Amine, Thiol | Base (K₂CO₃/MeOH, NH₃)[4][8] | Acid, H₂, Fluoride | |
| Trifluoroacetyl (TFA) | Amine, Alcohol | Mild Base (K₂CO₃/MeOH)[4] | Acid, H₂, Fluoride | |
| Fluoride-Labile | tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride source (TBAF, HF-Py)[9] | Mild Acid/Base, H₂ |
| Triethylsilyl (TES) | Alcohol | Fluoride source, Mild Acid | Mild Base, H₂ | |
| Triisopropylsilyl (TIPS) | Alcohol | Fluoride source, Acid | Base, H₂ | |
| Hydrogenolysis | Benzyl (Bn) | Alcohol, Amine, Carboxyl | H₂, Pd/C[8][10] | Acid, Base, Fluoride |
| Benzyloxycarbonyl (Cbz or Z) | Amine | H₂, Pd/C; Strong Acid (HBr/AcOH)[10] | Mild Acid/Base, Fluoride | |
| Transition Metal-Catalyzed | Allyl (All) | Alcohol, Amine, Carboxyl | Pd(0), e.g., Pd(PPh₃)₄[4] | Acid, Base, H₂, Fluoride |
| Allyloxycarbonyl (Alloc) | Alcohol, Amine | Pd(0), e.g., Pd(PPh₃)₄[4][10] | Acid, Base, H₂, Fluoride |
Case Study: Boc vs. Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a classic application of orthogonal protection, where two main strategies, Boc and Fmoc, have been developed.[11] They differ fundamentally in the temporary protecting group used for the α-amino group of the incoming amino acid, which dictates the conditions for cleavage and the choice of permanent side-chain protecting groups.[11]
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM)[11] | Base (e.g., 20% Piperidine in DMF)[7][11] |
| Side-Chain Protection | Base-stable groups (e.g., Benzyl ethers/esters) | Acid-labile groups (e.g., tert-Butyl ethers/esters)[7] |
| Final Cleavage from Resin | Strong Acid (e.g., anhydrous HF, TFMSA) | Strong Acid (e.g., 95% TFA with scavengers) |
| Orthogonality Principle | α-Amino group is acid-labile; side chains are hydrogenolysis/stronger acid-labile. | α-Amino group is base-labile; side chains are acid-labile.[6] |
The choice between Boc and Fmoc strategies depends on the desired peptide sequence; peptides with acid-sensitive functionalities are better suited for the milder Fmoc approach.[7]
Experimental Protocols & Workflows
A successful deprotection requires a carefully executed experimental plan, from reaction setup to purification of the final product.
General Experimental Workflow for Selective Deprotection
The following diagram outlines a typical workflow for a selective deprotection reaction followed by workup and purification.
Protocol: Selective Fmoc-Deprotection in SPPS
This protocol describes the removal of the Fmoc group from a resin-bound peptide, a key step repeated in each cycle of Fmoc-based solid-phase peptide synthesis.[11]
Materials:
-
Fmoc-protected peptide bound to resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in the synthesis vessel. The solvent is then drained.
-
Deprotection: A solution of 20% piperidine in DMF (v/v) is added to the resin. The mixture is agitated or bubbled with nitrogen for 20 minutes at room temperature.
-
Washing: The deprotection solution is drained, and the resin is washed thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. This is typically done with alternating washes of DMF (5 times) and DCM (3 times).
-
Confirmation: A small sample of the resin can be tested with a ninhydrin or Kaiser test to confirm the presence of the newly freed primary amine.
-
The deprotected resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.[11]
Conclusion
The strategic implementation of orthogonal protecting groups is indispensable in modern organic synthesis.[1] By classifying protecting groups into distinct, non-interacting sets, chemists can navigate the synthesis of exceptionally complex natural products with high levels of control and precision.[4] A thorough understanding of the stability and lability of these groups, as detailed in the comparative data, is fundamental to designing an efficient and successful synthetic route.
References
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. media.neliti.com [media.neliti.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2'-O-TBDMS-Paclitaxel: A Step-by-Step Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2'-O-TBDMS-Paclitaxel, a cytotoxic compound derivative. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step process for handling and waste management, thereby minimizing occupational exposure and environmental contamination. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Guiding Principles for Disposal
The disposal of this compound must address both the cytotoxic nature of the paclitaxel core and the chemical reactivity of the tert-butyldimethylsilyl (TBDMS) protecting group. The primary methods of disposal are inclusion in designated cytotoxic waste streams for incineration or chemical degradation to less harmful substances before disposal. All procedures must be conducted in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or contaminated materials), personnel must be equipped with the following personal protective equipment (PPE):
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Lab Coat | Disposable, back-closing, solid-front gown. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Respiratory | An N95 or higher-rated respirator is recommended, especially when handling powders or creating aerosols. |
Disposal Procedures
Unused or Expired this compound
Solid this compound and its concentrated solutions should be disposed of as hazardous cytotoxic waste.
Step-by-Step Protocol:
-
Segregation: Do not mix with other chemical waste.
-
Packaging: Place the original container, tightly sealed, into a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded (e.g., yellow or purple) and marked with the cytotoxic symbol.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
Contaminated Labware and Materials
Disposable items such as pipette tips, centrifuge tubes, and paper towels contaminated with this compound must be treated as cytotoxic waste.
Step-by-Step Protocol:
-
Collection: Immediately place all contaminated disposable materials into a designated cytotoxic waste bag or container.
-
Sharps: Needles, syringes, and other sharps must be placed in a designated cytotoxic sharps container.
-
Sealing: Once the waste container is full (do not overfill), securely seal it.
-
Disposal: Dispose of the sealed container through the institutional hazardous waste program.
Chemical Degradation of Dilute Solutions (for specialized laboratories)
For laboratories equipped to handle chemical degradation of cytotoxic compounds, dilute aqueous solutions of this compound can be treated to cleave the TBDMS group and degrade the paclitaxel backbone. This procedure should only be performed by trained personnel in a designated fume hood.
Experimental Protocol for Chemical Degradation:
-
Deprotection (Acidic Hydrolysis):
-
To the dilute aqueous solution of this compound, slowly add a sufficient amount of a suitable acid (e.g., 1 M hydrochloric acid) to achieve a final pH of approximately 2. Paclitaxel itself shows increased degradation at this pH.
-
Stir the solution at room temperature for a designated period (e.g., 24 hours) to facilitate the hydrolysis of the silyl ether bond.
-
-
Degradation of Paclitaxel Backbone (Base Hydrolysis):
-
Following acidic treatment, neutralize the solution with a base (e.g., 1 M sodium hydroxide) and then make it basic (pH > 10).
-
Continue stirring the solution for an extended period (e.g., 48 hours) to promote the hydrolysis of the ester linkages in the paclitaxel backbone.[1][2]
-
Monitor the degradation by a suitable analytical method (e.g., HPLC) to ensure complete breakdown of the parent compound.
-
-
Neutralization and Disposal:
-
After confirming complete degradation, neutralize the solution to a pH between 6 and 8.
-
Dispose of the final solution in accordance with institutional and local regulations for non-cytotoxic chemical waste.
-
| Parameter | Value/Condition |
| Deprotection pH | ~ 2 |
| Degradation pH | > 10 |
| Reaction Time | 24-48 hours for each step |
| Monitoring | HPLC or other suitable analytical method |
Note: The above protocol is a general guideline. Specific reaction times and conditions may need to be optimized based on the concentration of the this compound solution.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Contain: Use a chemotherapy spill kit to absorb the spill. Cover the area with absorbent pads.
-
Decontaminate: Clean the spill area with a suitable deactivating agent (e.g., sodium hypochlorite solution), followed by a thorough rinse with water.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
